Thyminose-13C-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
(3S,4R)-3,4,5-trihydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1 |
InChI Key |
ASJSAQIRZKANQN-YLIYBGLLSA-N |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H]([13CH2]O)O)O |
Canonical SMILES |
C(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Untapped Potential of Thyminose-13C-2 in Elucidating Pentose Phosphate Pathway Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical application and potential of Thyminose-13C-2, a stable isotope-labeled form of deoxyribose, in the intricate analysis of the Pentose Phosphate Pathway (PPP). While direct experimental evidence of its use in this specific context is emerging, this document outlines the fundamental principles, hypothetical experimental designs, and potential impact of employing this compound as a novel tracer in metabolic flux analysis.
Introduction: The Pentose Phosphate Pathway and the Need for Advanced Tracers
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route operating in parallel to glycolysis.[1] It plays a central role in cellular metabolism by generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and producing precursors for nucleotide and nucleic acid synthesis.[1][2] Given its significance in both normal physiology and pathological states such as cancer, understanding and quantifying the flux through the PPP is of paramount interest in biomedical research and drug development.
Metabolic Flux Analysis (MFA), particularly using stable isotope tracers like Carbon-13 (¹³C), has become a powerful tool for dissecting the complexities of metabolic networks.[2][3] While ¹³C-labeled glucose is a common tracer for studying the PPP, the use of alternative, strategically labeled substrates can provide unique insights into interconnected pathways. Thyminose, also known as deoxyribose, is a critical component of deoxyribonucleotides. Its ¹³C-labeled counterpart, this compound, presents a novel opportunity to trace carbon fate in cells, particularly in relation to nucleotide salvage pathways and their connection to central carbon metabolism, including the PPP.
Theoretical Framework: Tracing the Metabolic Fate of this compound
The central hypothesis for using this compound in PPP analysis lies in its catabolism and subsequent entry into central carbon metabolism. Deoxyribose can be phosphorylated to deoxyribose-5-phosphate, which can then be cleaved by deoxyriboaldolase into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. G3P is a direct intermediate of both glycolysis and the non-oxidative branch of the PPP.
By introducing Thyminose-¹³C-2, where the ¹³C label is on the second carbon, the label would be incorporated into G3P. This labeled G3P can then enter the reversible reactions of the non-oxidative PPP, leading to the labeling of other pathway intermediates such as fructose-6-phosphate (F6P), sedoheptulose-7-phosphate (S7P), and ribose-5-phosphate (R5P). The pattern and extent of ¹³C enrichment in these intermediates can provide quantitative data on the flux through these reactions.
Hypothetical metabolic fate of this compound.
Core Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3] The core principles involve:
-
Isotopic Labeling: Introducing a substrate enriched with a stable isotope, such as Thyminose-¹³C-2, into the cellular system.
-
Metabolic Steady State: Allowing the cells to reach a state where metabolic fluxes and metabolite concentrations are constant over time.
-
Isotopic Steady State: Waiting for the isotopic enrichment of intracellular metabolites to stabilize.
-
Measurement of Isotope Labeling Patterns: Extracting intracellular metabolites and measuring the mass isotopomer distribution (MID) of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Computational Modeling: Using the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular fluxes.
Hypothetical Experimental Protocol for this compound Tracer Analysis
This section outlines a detailed, hypothetical methodology for conducting a ¹³C-MFA experiment using this compound to probe the PPP.
4.1. Cell Culture and Labeling
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line with high PPP activity) in appropriate culture vessels and grow to mid-exponential phase.
-
Media Formulation: Prepare a custom culture medium where unlabeled deoxyribose is replaced with a known concentration of this compound.
-
Labeling Experiment: Replace the standard medium with the ¹³C-labeling medium and incubate the cells for a predetermined time to approach isotopic steady state. This duration should be optimized based on the cell doubling time and the turnover rates of the metabolites of interest.
4.2. Sample Quenching and Metabolite Extraction
-
Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold saline).
-
Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. Collect the supernatant containing the polar metabolites.
4.3. Analytical Method: LC-MS/MS
-
Chromatographic Separation: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS). A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for separating polar metabolites like sugar phosphates.
-
Mass Spectrometry Detection: Use a high-resolution mass spectrometer to detect and quantify the different mass isotopomers of the PPP intermediates (e.g., ribose-5-phosphate, fructose-6-phosphate, glyceraldehyde-3-phosphate).
Experimental workflow for this compound MFA.
Data Presentation and Interpretation
The primary data obtained from the LC-MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. This data represents the fractional abundance of each isotopologue.
Table 1: Hypothetical Mass Isotopomer Distribution of Key PPP Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| Glyceraldehyde-3-P | 0.60 | 0.35 | 0.05 | - | - | - | - | - |
| Ribose-5-P | 0.55 | 0.25 | 0.15 | 0.04 | 0.01 | - | - | - |
| Fructose-6-P | 0.50 | 0.20 | 0.20 | 0.07 | 0.02 | 0.01 | - | - |
| Sedoheptulose-7-P | 0.45 | 0.18 | 0.22 | 0.10 | 0.04 | 0.01 | 0.00 | - |
M+n represents the isotopologue with 'n' ¹³C atoms. The values are fractional abundances.
This MID data, along with a stoichiometric model of the relevant metabolic pathways, is then used in software packages (e.g., INCA, Metran) to calculate the metabolic fluxes. The flux map provides a quantitative overview of the carbon flow through the PPP and connected pathways.
Applications in Drug Development
A deeper understanding of PPP flux has significant implications for drug development, particularly in oncology. Many cancer cells exhibit increased PPP activity to support rapid proliferation and combat oxidative stress.
-
Target Identification and Validation: By quantifying the effect of a drug candidate on PPP flux, researchers can validate its mechanism of action if the target is an enzyme within or related to the PPP.
-
Pharmacodynamic Biomarkers: Changes in the labeling patterns of PPP intermediates following drug treatment could serve as sensitive pharmacodynamic biomarkers.
-
Understanding Drug Resistance: Alterations in PPP flux can contribute to drug resistance mechanisms. This compound MFA could be employed to study these metabolic adaptations.
Conclusion
The use of this compound as a tracer for metabolic flux analysis represents a novel and promising approach to investigate the pentose phosphate pathway and its interplay with nucleotide metabolism. While this guide presents a theoretical framework and a hypothetical experimental design, further empirical studies are necessary to validate its utility. The development and application of such innovative tracer strategies will undoubtedly continue to advance our understanding of cellular metabolism and accelerate the discovery of new therapeutic interventions.
References
- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
An In-depth Technical Guide to Thyminose-13C-2 Incorporation into Genomic DNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for tracing the incorporation of Thyminose-13C-2 into genomic DNA. Thyminose, also known as 2-deoxyribose, is a fundamental component of the DNA backbone.[1][2] The use of its stable isotope-labeled form, this compound, allows for the precise tracking and quantification of DNA synthesis and cellular proliferation through the nucleotide salvage pathway.[3][4] This guide details the metabolic pathway, experimental protocols for cell culture labeling and analysis, and data presentation frameworks.
Core Concepts: Metabolic Pathway of this compound Incorporation
The incorporation of exogenously supplied this compound into genomic DNA occurs via the nucleotide salvage pathway.[4][5][6] This pathway recycles pre-existing bases and nucleosides from the cellular environment to synthesize new nucleotides. In contrast to the de novo synthesis pathway, which builds nucleotides from simpler precursor molecules, the salvage pathway is a more energy-efficient mechanism for maintaining the nucleotide pool required for DNA replication and repair.[3][7]
The key steps for the incorporation of this compound are as follows:
-
Cellular Uptake: this compound is transported into the cell.
-
Conversion to Deoxyribonucleoside: Inside the cell, this compound (a deoxy-sugar) is combined with a nucleobase (e.g., thymine) by a phosphorylase to form a deoxyribonucleoside (e.g., thymidine with a 13C-labeled deoxyribose moiety).
-
Phosphorylation Cascade: The newly formed deoxyribonucleoside is then sequentially phosphorylated by kinases to form deoxyribonucleoside monophosphate (dNMP), diphosphate (dNDP), and finally triphosphate (dNTP).
-
DNA Synthesis: The resulting 13C-labeled deoxyribonucleoside triphosphate serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication.
Metabolic Pathway of this compound Incorporation
Experimental Workflow
A typical experiment to quantify the incorporation of this compound into genomic DNA involves several key stages, from cell culture to mass spectrometric analysis. The overall workflow is depicted below.
Experimental Workflow for this compound Labeling and Analysis
Experimental Protocols
The following sections provide detailed methodologies for the key experiments. These protocols are based on established methods for stable isotope labeling and mass spectrometry.[1][8][9]
Protocol 1: Cell Culture and Labeling with this compound
This protocol is designed for adherent mammalian cells in culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (sterile filtered)
-
Standard cell culture plates and incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of labeling (typically 30-40% confluency).
-
Incubation: Culture cells overnight to allow for attachment and recovery.
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired final concentration of this compound. The optimal concentration should be determined empirically but can range from 10 µM to 1 mM.
-
Labeling: Remove the existing medium from the cells, wash once with sterile PBS, and add the prepared labeling medium.
-
Incubation with Label: Return the cells to the incubator and culture for the desired period. The incubation time will depend on the cell doubling time and the experimental goals, ranging from a few hours to several cell cycles.
-
Cell Harvesting:
-
Remove the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Harvest the cells using a standard method (e.g., trypsinization followed by centrifugation, or cell scraping).
-
Store the cell pellet at -80°C until DNA extraction.
-
Protocol 2: Genomic DNA Extraction and Hydrolysis
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit (silica-based columns are recommended)
-
Nuclease-free water
-
Enzymatic DNA hydrolysis cocktail (e.g., DNA Degradase Plus™ or a custom mix of nuclease P1, phosphodiesterase I, and alkaline phosphatase)
-
Reaction buffer for hydrolysis
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 5-10 µg of the extracted genomic DNA with the enzymatic hydrolysis cocktail and the appropriate reaction buffer.
-
Incubate the reaction at 37°C for 2-12 hours to ensure complete digestion of the DNA into individual deoxyribonucleosides.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a precipitation agent like cold ethanol.
-
Centrifuge to pellet the enzymes and transfer the supernatant containing the deoxyribonucleosides to a new tube.
-
Dry the sample under vacuum.
-
Protocol 3: UHPLC-MS/MS Quantification of 13C-Deoxyribonucleosides
This protocol outlines a general method for the analysis of 13C incorporation using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[1][10]
Materials:
-
Dried deoxyribonucleoside sample from Protocol 2
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried deoxyribonucleoside sample in a small volume of mobile phase A.
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase UHPLC column.
-
Separate the deoxyribonucleosides using a gradient elution. A typical gradient might start at 2% mobile phase B, increasing to 50% B over 10 minutes, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled (12C) and labeled (13C) versions of the target deoxyribonucleosides (e.g., deoxythymidine).
-
The MRM transitions will be specific for the precursor ion (the protonated molecule) and a characteristic product ion (e.g., the base fragment after loss of the deoxyribose). For deoxythymidine, this would involve monitoring the transition of the protonated molecule to the protonated thymine base.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled and 13C-labeled deoxyribonucleoside MRM transitions.
-
Calculate the percentage of 13C incorporation using the following formula: % 13C Incorporation = [Area(13C) / (Area(12C) + Area(13C))] * 100
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: Percentage of 13C Enrichment in Genomic DNA
| Cell Line | Treatment Condition | Incubation Time (hours) | % 13C Incorporation (Mean ± SD) |
| HEK293T | 100 µM this compound | 24 | Data |
| HeLa | 100 µM this compound | 24 | Data |
| HEK293T | 100 µM this compound | 48 | Data |
| HeLa | 100 µM this compound | 48 | Data |
Table 2: Fractional Synthesis of DNA
The fractional synthesis (f) represents the proportion of newly synthesized DNA during the labeling period. It can be calculated by comparing the enrichment of the deoxyribonucleoside in DNA to a theoretical maximum enrichment.
| Sample ID | Cell Type | Doubling Time (hours) | Labeling Duration (hours) | Fractional Synthesis (f) |
| A-1 | MCF-7 | 20 | 20 | Data |
| A-2 | MCF-7 | 20 | 40 | Data |
| B-1 | HepG2 | 48 | 24 | Data |
| B-2 | HepG2 | 48 | 48 | Data |
This guide provides a robust framework for researchers to design, execute, and interpret experiments involving the incorporation of this compound into genomic DNA. The provided protocols and data structures can be adapted to specific research questions in drug development, cell biology, and metabolic studies.
References
- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. De novo and salvage pathways of DNA synthesis in primary cultured neurall stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Thyminose-13C-2 as a Tracer for De Novo Nucleotide Synthesis: An In-depth Technical Guide
Abstract
The accurate measurement of de novo nucleotide synthesis is critical for understanding cellular proliferation, metabolism, and the mechanism of action of various therapeutic agents. This technical guide details the use of Thyminose-13C-2 (2-deoxyribose-13C-2) as a specific tracer for tracking the de novo pyrimidine nucleotide synthesis pathway. By introducing a labeled deoxyribose moiety, researchers can distinguish newly synthesized DNA precursors from those recycled via the salvage pathway. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for in vitro and in vivo studies, and methods for quantitative analysis using mass spectrometry. Furthermore, we present illustrative data and visualizations to guide researchers, scientists, and drug development professionals in applying this powerful technique.
Introduction: The Two Arms of Nucleotide Synthesis
Cells employ two primary pathways to ensure a sufficient supply of deoxyribonucleotides (dNTPs) for DNA replication and repair: the de novo synthesis pathway and the salvage pathway.[1][2][3]
-
De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, bicarbonate, and ribose-5-phosphate.[1] The ribose sugar is converted to deoxyribose by ribonucleotide reductase.[4][5] This pathway is particularly active in rapidly proliferating cells.
-
Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases from the degradation of DNA and RNA.[2] It is a more energy-efficient process and is crucial in non-dividing cells or cells with limited de novo synthesis capacity.[3]
Distinguishing between these two pathways is essential for studying cellular metabolism, particularly in the context of cancer biology and the development of anti-proliferative drugs that often target the de novo pathway.
This compound: A Specific Tracer for the De Novo Pathway
Thyminose, also known as 2-deoxy-D-ribose, is the sugar moiety of thymidine.[4] When isotopically labeled, as in this compound, it can serve as a tracer to monitor metabolic pathways. The central premise for using this compound to specifically trace de novo synthesis lies in the metabolic fate of exogenous deoxyribose. The de novo pathway synthesizes deoxyribonucleotides by reducing ribonucleotides, a process that generates the deoxyribose moiety endogenously.[4][6] Conversely, the salvage pathway primarily utilizes intact nucleosides (base + sugar). Exogenously supplied deoxyribose has a negligible effect on the salvage of natural nucleobases for deoxyribonucleotide synthesis. Therefore, the incorporation of 13C from this compound into the deoxyribose backbone of DNA is a direct measure of its utilization in pathways that can process free deoxyribose, which is primarily linked to the de novo synthesis stream.
dot
Figure 1: Simplified diagram illustrating the rationale for using this compound as a tracer for de novo nucleotide synthesis.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo labeling studies using this compound. Researchers should optimize parameters such as tracer concentration and labeling duration for their specific cell type or animal model.
In Vitro Labeling of Cultured Cells
Objective: To quantify the incorporation of this compound into the DNA of cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymatic DNA digestion mix (DNase I, Nuclease P1, Alkaline Phosphatase)
-
LC-MS grade water and solvents
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.
-
Tracer Addition: Prepare a stock solution of this compound in sterile water or PBS. Add the tracer to the cell culture medium to a final concentration typically in the range of 10-100 µM. An unlabeled control group should be cultured in parallel.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24 hours). The incubation time should be sufficient to allow for significant DNA synthesis.
-
Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and harvest the cells by scraping or trypsinization.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification and Purity Check: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio).
-
Enzymatic Hydrolysis of DNA: Digest the purified DNA to individual deoxyribonucleosides. A typical reaction mixture includes:
-
10-20 µg of DNA
-
Nuclease P1 buffer
-
DNase I
-
Nuclease P1
-
Incubate at 37°C for 2-4 hours.
-
Add Alkaline Phosphatase and its corresponding buffer.
-
Incubate at 37°C for an additional 1-2 hours.
-
-
Sample Preparation for LC-MS/MS: Precipitate proteins from the digest by adding cold acetonitrile or using a filtration device. Centrifuge and collect the supernatant for LC-MS/MS analysis.
In Vivo Labeling in Animal Models
Objective: To measure the rate of de novo DNA synthesis in various tissues of a live animal.
Materials:
-
Animal model (e.g., mouse, rat)
-
This compound (sterile, injectable grade)
-
Sterile saline
-
Anesthesia and surgical tools (if required for tissue collection)
-
Homogenization buffer and equipment
-
DNA extraction kit
-
Enzymatic DNA digestion mix
-
LC-MS grade water and solvents
Procedure:
-
Tracer Administration: this compound can be administered via intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. A typical dose might range from 10-50 mg/kg body weight, dissolved in sterile saline.
-
Labeling Period: The labeling period can range from hours to days depending on the proliferation rate of the tissue of interest.
-
Tissue Collection: At the end of the labeling period, euthanize the animal according to approved protocols. Perfuse with saline to remove blood from the tissues. Dissect and collect the tissues of interest and snap-freeze them in liquid nitrogen.
-
Tissue Homogenization and DNA Extraction: Homogenize the frozen tissue samples in an appropriate buffer. Extract genomic DNA using a suitable kit, ensuring removal of RNA and other contaminants.
-
DNA Quantification and Hydrolysis: Follow steps 6 and 7 from the in vitro protocol.
-
Sample Preparation for LC-MS/MS: Follow step 8 from the in vitro protocol.
Quantitative Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of 13C into deoxyribonucleosides.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of deoxyribonucleosides.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on a triple quadrupole mass spectrometer. The transitions monitor the precursor ion (the protonated deoxyribonucleoside) and a specific product ion (typically the protonated base after fragmentation).
-
Isotopologue Analysis: The mass spectrometer will detect both the unlabeled (M+0) and the 13C-labeled (M+1, M+2, etc.) deoxyribonucleosides. The fractional enrichment is calculated as the ratio of the labeled isotopologue peak area to the total peak area of all isotopologues for that deoxyribonucleoside.
dot
Figure 2: A generalized workflow for tracing de novo nucleotide synthesis using this compound.
Data Presentation and Interpretation
The primary output of these experiments is the fractional enrichment of 13C in the deoxyribose moiety of each deoxyribonucleoside. This data can be presented in tabular format for clear comparison across different experimental conditions.
Table 1: Illustrative Fractional Enrichment of 13C in Deoxyadenosine (dA) after 24-hour Labeling with this compound
| Cell Line | Treatment | Fractional Enrichment (%) | Standard Deviation |
| Cancer Cell Line A | Control (DMSO) | 15.2 | 1.8 |
| Cancer Cell Line A | Drug X (De Novo Synthesis Inhibitor) | 2.5 | 0.5 |
| Normal Fibroblasts | Control (DMSO) | 3.1 | 0.7 |
Note: This data is hypothetical and for illustrative purposes only.
Interpretation:
-
A higher fractional enrichment indicates a greater reliance on the de novo synthesis pathway for providing deoxyribonucleotides for DNA synthesis.
-
In the example above, Cancer Cell Line A shows a high rate of de novo synthesis, which is significantly inhibited by Drug X.
-
Normal fibroblasts exhibit a lower basal rate of de novo synthesis compared to the cancer cell line.
Table 2: Illustrative In Vivo Fractional Enrichment of 13C in Deoxyguanosine (dG) 48 hours after a single IP injection of this compound
| Tissue | Animal Group | Fractional Enrichment (%) | Standard Deviation |
| Spleen | Young (2 months) | 12.8 | 2.1 |
| Spleen | Old (18 months) | 5.4 | 1.2 |
| Liver | Young (2 months) | 1.5 | 0.4 |
| Liver | Old (18 months) | 0.8 | 0.2 |
Note: This data is hypothetical and for illustrative purposes only.
Interpretation:
-
The spleen, a highly proliferative tissue, shows significantly higher de novo synthesis compared to the more quiescent liver.
-
De novo synthesis rates appear to decline with age in both tissues.
Applications in Research and Drug Development
The use of this compound as a tracer for de novo nucleotide synthesis has several important applications:
-
Cancer Biology: To quantify the reliance of different tumor types on de novo synthesis and to assess the efficacy of drugs that target this pathway.
-
Immunology: To study the metabolic requirements of lymphocyte proliferation during an immune response.
-
Developmental Biology: To track cell division and differentiation during embryogenesis and tissue development.
-
Drug Discovery and Development: To screen for and characterize novel inhibitors of de novo nucleotide synthesis and to understand their mechanism of action in a physiological context.
Conclusion
This compound offers a specific and quantitative method for tracing the de novo synthesis of pyrimidine nucleotides. By leveraging the distinct metabolic fates of exogenous deoxyribose in the de novo and salvage pathways, researchers can gain valuable insights into cellular proliferation and metabolism. The protocols and analytical methods described in this guide provide a robust framework for implementing this technique in both basic research and drug development settings. The ability to precisely measure the flux through the de novo pathway will undoubtedly contribute to a deeper understanding of cellular physiology and the development of more effective therapeutic strategies.
References
- 1. differencebetween.com [differencebetween.com]
- 2. pediaa.com [pediaa.com]
- 3. Differentiate between the de novo synthesis of nucleotides and salvage-pa.. [askfilo.com]
- 4. Deoxyribose - Wikipedia [en.wikipedia.org]
- 5. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOSYNTHESIS OF RIBOSE AND DEOXYRIBOSE IN PSEUDOMONAS SACCHAROPHILA - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Thyminose-13C-2 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling precise and quantitative analysis of complex biochemical pathways. Thyminose-13C-2, a stable isotope-labeled form of the deoxyribose sugar found in thymidine, offers a powerful probe for investigating nucleotide metabolism. This technical guide provides an in-depth exploration of the applications of this compound in metabolic research, with a focus on its utility in tracing the deoxyribonucleoside salvage pathway and as an internal standard for the accurate quantification of deoxyribonucleosides. Detailed experimental protocols, data presentation formats, and visualizations of key metabolic pathways and workflows are provided to facilitate the integration of this compound into experimental designs for researchers in academia and the pharmaceutical industry.
Introduction to this compound
Thyminose, more commonly known as deoxyribose, is a fundamental component of deoxyribonucleic acid (DNA). The metabolism of deoxyribonucleosides, which consist of a deoxyribose sugar linked to a nucleobase, is crucial for DNA synthesis and repair. Cells can produce deoxyribonucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes nucleotides from simpler precursors, such as amino acids and bicarbonate. In contrast, the salvage pathway recycles pre-existing nucleosides and nucleobases derived from the breakdown of nucleic acids.
This compound is a specialized form of deoxyribose in which two carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This isotopic labeling allows researchers to distinguish exogenously supplied thyminose from the endogenous, unlabeled pool within a cell or organism. By tracking the incorporation of the ¹³C label into downstream metabolites, particularly DNA, the activity of the deoxyribonucleoside salvage pathway can be quantified. Furthermore, due to its identical chemical properties to the unlabeled analogue, this compound serves as an ideal internal standard for mass spectrometry-based quantification of deoxyribonucleosides, a technique known as isotope dilution mass spectrometry.[1]
Core Applications of this compound
The unique properties of this compound lend it to two primary applications in metabolic research:
-
Tracing the Deoxyribonucleoside Salvage Pathway: By introducing ¹³C-labeled thymidine (containing this compound) to cells or organisms, researchers can trace the flux of this nucleoside through the salvage pathway into the DNA. This is particularly valuable in cancer research, where rapidly proliferating cells may exhibit altered reliance on the salvage pathway for DNA synthesis.
-
Internal Standard for Deoxyribonucleoside Quantification: Accurate measurement of intracellular deoxyribonucleoside concentrations is critical for understanding nucleotide pool dynamics. This compound, typically as part of a ¹³C-labeled deoxyribonucleoside, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[2][3][4][5] It co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response, enabling highly accurate and precise quantification.[6][7]
Tracing the Deoxyribonucleoside Salvage Pathway
The salvage pathway plays a vital role in nucleotide homeostasis and is a target for certain chemotherapeutic agents. Understanding the contribution of this pathway to DNA synthesis in different physiological and pathological states is of significant interest.
Signaling Pathway
The deoxyribonucleoside salvage pathway begins with the transport of extracellular deoxyribonucleosides, such as thymidine, into the cell. Thymidine kinase then phosphorylates thymidine to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine diphosphate (dTDP) and then deoxythymidine triphosphate (dTTP). dTTP is then incorporated into newly synthesized DNA by DNA polymerase.
Experimental Protocol: Tracing this compound into DNA
This protocol outlines the steps for tracing the incorporation of ¹³C-labeled thymidine into the DNA of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
[¹³C₂]-Thymidine (containing this compound)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymatic DNA digestion mix (e.g., DNA Degradase Plus™)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow:
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of [¹³C₂]-Thymidine. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition. A typical starting point is 10 µM [¹³C₂]-Thymidine for 24 hours.
-
Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any remaining labeled medium. Harvest the cells using a cell scraper or trypsinization.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.
-
DNA Digestion: Quantify the extracted DNA. Digest a known amount of DNA (e.g., 1-5 µg) to its constituent deoxyribonucleosides using an enzymatic digestion cocktail. This typically includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Preparation for LC-MS/MS: Following digestion, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to pellet the debris. Transfer the supernatant containing the deoxyribonucleosides to a new tube and dry it under a vacuum. Reconstitute the sample in an appropriate volume of the initial LC mobile phase.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the transitions for both unlabeled deoxythymidine (dT) and [¹³C₂]-deoxythymidine ([¹³C₂]-dT).
-
Data Analysis: Calculate the percentage of labeled deoxythymidine by dividing the peak area of [¹³C₂]-dT by the sum of the peak areas of [¹³C₂]-dT and unlabeled dT.
Data Presentation
The results of a tracing experiment can be presented in a tabular format to compare the incorporation of the label under different experimental conditions.
| Condition | Total Deoxythymidine (Peak Area) | [¹³C₂]-Deoxythymidine (Peak Area) | % Labeled Deoxythymidine |
| Control | 1.5 x 10⁷ | 2.1 x 10⁶ | 14.0% |
| Treatment X | 1.2 x 10⁷ | 4.8 x 10⁶ | 40.0% |
| Treatment Y | 1.6 x 10⁷ | 1.0 x 10⁶ | 6.3% |
| Table 1: Illustrative data from a this compound tracing experiment showing the percentage of labeled deoxythymidine in DNA under control and treated conditions. |
This compound as an Internal Standard
Isotope dilution mass spectrometry is the gold standard for quantitative analysis of small molecules in complex biological matrices.[8] By spiking a known amount of a stable isotope-labeled version of the analyte into a sample at an early stage of sample preparation, any loss of the analyte during subsequent steps will be accompanied by a proportional loss of the internal standard.
Experimental Protocol: Quantification of Deoxythymidine using Isotope Dilution
This protocol describes the use of [¹³C₂]-Thymidine as an internal standard for the quantification of endogenous deoxythymidine in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
[¹³C₂]-Thymidine of known concentration (as internal standard)
-
Unlabeled deoxythymidine standards for calibration curve
-
Protein precipitation solvent (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Sample Preparation: Prepare the biological sample (e.g., cell lysates, tissue homogenates, or biofluids).
-
Internal Standard Spiking: Add a known amount of [¹³C₂]-Thymidine internal standard solution to each sample.
-
Extraction: Perform a protein precipitation/extraction by adding a cold solvent (e.g., 4 volumes of methanol). Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Dry the supernatant under vacuum or a stream of nitrogen. Reconstitute the dried extract in a known volume of the initial LC mobile phase.
-
Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of unlabeled deoxythymidine, each spiked with the same amount of [¹³C₂]-Thymidine internal standard as the samples.
-
LC-MS/MS Analysis: Analyze the samples and calibration standards using an LC-MS/MS system with an MRM method for both unlabeled and labeled deoxythymidine.
-
Data Analysis: For each standard and sample, calculate the ratio of the peak area of the unlabeled deoxythymidine to the peak area of the [¹³C₂]-Thymidine internal standard. Plot the peak area ratio against the concentration for the calibration standards to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of deoxythymidine in the unknown samples based on their measured peak area ratios.
Data Presentation
The quantitative data obtained can be summarized in a table, allowing for easy comparison between different sample groups.
| Sample Group | Deoxythymidine Concentration (µM) | Standard Deviation |
| Control | 2.5 | 0.3 |
| Treatment A | 5.8 | 0.6 |
| Treatment B | 1.2 | 0.2 |
| Table 2: Example of quantitative results for deoxythymidine concentration in different sample groups, determined using this compound as an internal standard. |
Conclusion
This compound is a versatile and powerful tool for researchers investigating nucleotide metabolism. Its application in tracing the deoxyribonucleoside salvage pathway provides valuable insights into the metabolic reprogramming of cells, particularly in the context of cancer and other proliferative diseases. Furthermore, its use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of deoxyribonucleosides, which is essential for a comprehensive understanding of nucleotide pool dynamics. The detailed protocols and workflows presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in metabolic research, ultimately contributing to advancements in both basic science and drug development.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. Simultaneous isotope dilution quantification and metabolic tracing of deoxyribonucleotides by liquid chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 6. iroatech.com [iroatech.com]
- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Thyminose-13C-2 in Genomic DNA using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA modifications and the incorporation of labeled nucleosides is fundamental to understanding DNA replication, damage, and repair mechanisms. This application note describes a robust and sensitive method for the detection and quantification of Thyminose-13C-2, a stable isotope-labeled thymidine analog, in genomic DNA. The methodology is based on isotope dilution mass spectrometry, which employs a known amount of a stable isotope-labeled internal standard for precise and accurate quantification.[1][2] The developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, making it ideal for tracking the incorporation of this compound in various biological matrices.
Principle
The overall workflow involves the extraction of genomic DNA, followed by enzymatic hydrolysis to release individual nucleosides. The resulting mixture of nucleosides, including the target analyte this compound, is then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard, in this case, a commercially available universally labeled thymidine, such as Thymidine-(¹³C₁₀,¹⁵N₂).
Materials and Reagents
-
DNA Extraction Kit: (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Enzymes for DNA Digestion:
-
Nuclease P1 from Penicillium citrinum
-
Alkaline Phosphatase (Calf Intestinal)
-
Phosphodiesterase I from Crotalus adamanteus venom
-
-
Solvents and Buffers:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Zinc chloride
-
-
Standards:
-
This compound (doubly ¹³C-labeled thymidine, custom synthesis may be required)
-
Thymidine-(¹³C₁₀,¹⁵N₂) (Internal Standard)
-
Unlabeled thymidine (for calibration curve)
-
Experimental Workflow
The experimental workflow for the detection of this compound in DNA is a multi-step process that requires careful sample handling to ensure accurate and reproducible results. The major steps include DNA extraction from the biological sample, enzymatic digestion of the purified DNA into its constituent nucleosides, separation of the nucleosides using liquid chromatography, and finally, detection and quantification by tandem mass spectrometry.
Caption: Experimental workflow for this compound detection.
Protocols
Genomic DNA Extraction
Genomic DNA should be extracted from cells or tissues using a commercial kit following the manufacturer's instructions (e.g., Qiagen DNeasy Blood & Tissue Kit).[3] The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) by measuring the A260/A280 and A260/A230 ratios.
Enzymatic Digestion of DNA to Nucleosides
This protocol is adapted from established methods for complete DNA hydrolysis.
-
To 10 µg of purified DNA in a microcentrifuge tube, add 5 µL of 10X Nuclease P1 buffer (e.g., 300 mM sodium acetate pH 5.3, 10 mM zinc chloride).
-
Add 10 units of Nuclease P1.
-
Incubate at 50°C for 2 hours.
-
Add 5 µL of 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl pH 8.5, 10 mM MgCl₂).
-
Add 10 units of Calf Intestinal Alkaline Phosphatase and 0.01 units of Phosphodiesterase I.
-
Incubate at 37°C for 2 hours.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 2% B for 1 min, ramp to 30% B over 8 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The MRM transitions are selected based on the fragmentation of the precursor ions of thymidine, this compound, and the internal standard. The primary fragmentation of thymidine involves the cleavage of the glycosidic bond, resulting in the formation of the protonated thymine base.
Caption: Logic of MRM for nucleoside detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thymidine (unlabeled) | 243.1 | 127.1 | 15 |
| This compound | 245.1 | 129.1 | 15 |
| Thymidine-(¹³C₁₀,¹⁵N₂) (IS) | 255.1 | 137.1 | 15 |
Note: The exact m/z values for this compound should be confirmed based on the positions of the two ¹³C atoms. The values above assume labeling in the thymine base. The collision energy may require optimization for your specific instrument.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or conditions.
Table 1: Quantification of this compound in DNA Samples
| Sample ID | DNA Concentration (ng/µL) | This compound (fmol/µg DNA) | % Incorporation |
| Control 1 | 52.3 | Not Detected | 0.00 |
| Control 2 | 48.9 | Not Detected | 0.00 |
| Treated 1 | 55.1 | 15.2 | 0.15 |
| Treated 2 | 51.7 | 18.9 | 0.19 |
| Treated 3 | 53.6 | 16.5 | 0.16 |
% Incorporation is calculated based on the total amount of thymidine in the sample, which can be determined from the unlabeled thymidine peak area and the calibration curve.
Table 2: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 5 fmol on column |
| Limit of Quantification (LOQ) | 15 fmol on column |
| Linearity (r²) | > 0.995 |
| Precision (CV%) | < 10% |
| Accuracy (%) | 90-110% |
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in genomic DNA using LC-MS/MS. The isotope dilution method ensures high precision and reliability, making it a valuable tool for researchers in various fields, including pharmacology, toxicology, and molecular biology. The provided workflow and protocols can be adapted for the analysis of other modified or labeled nucleosides in DNA.
References
Application Notes and Protocols: Thyminose-13C-2 Cell Proliferation Assay for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate in vivo measurement of cell proliferation is fundamental to understanding a wide range of biological processes, from development and tissue homeostasis to the progression of diseases like cancer. It is also a critical endpoint in the evaluation of novel therapeutic agents. The Thyminose-13C-2 cell proliferation assay is a powerful technique that utilizes stable isotope labeling to dynamically measure DNA synthesis and, consequently, cell division in a living organism.
This method offers a non-radioactive and less toxic alternative to traditional techniques like BrdU incorporation or tritiated thymidine labeling. By introducing this compound, a heavy isotope-labeled form of deoxyribose, into an in vivo system, researchers can trace its incorporation into the DNA of proliferating cells. Subsequent analysis by mass spectrometry allows for the precise quantification of newly synthesized DNA, providing a dynamic measure of cell proliferation rates in various tissues and cell populations.
These application notes provide a detailed overview of the this compound assay, including its underlying principles, experimental protocols, and data interpretation. The information is intended to guide researchers in the successful application of this technique for their in vivo studies.
Principle of the Assay
The this compound cell proliferation assay is based on the principle of metabolic labeling of newly synthesized DNA. Thyminose, also known as deoxyribose, is a central component of the DNA backbone. When this compound is administered in vivo, it is transported into cells and utilized through the nucleoside salvage pathway for the synthesis of deoxyribonucleotides, the building blocks of DNA.
Proliferating cells, which are actively synthesizing DNA during the S-phase of the cell cycle, will incorporate the 13C-labeled deoxyribose into their genomic DNA. Non-proliferating cells, with no or very low rates of DNA synthesis, will show minimal to no incorporation.
Following a labeling period, genomic DNA is isolated from the tissue or cells of interest. The DNA is then hydrolyzed to release the individual deoxyribonucleosides. Using mass spectrometry, the ratio of 13C-labeled to unlabeled deoxyribonucleosides is determined. This ratio directly reflects the proportion of newly synthesized DNA and can be used to calculate the rate of cell proliferation.
Advantages of the this compound Assay
-
Non-Radioactive and Safe: The use of a stable isotope (13C) eliminates the safety concerns and regulatory hurdles associated with radioactive isotopes like 3H.
-
High Sensitivity and Specificity: Mass spectrometry provides highly sensitive and specific detection of the 13C label, allowing for the quantification of even low levels of cell proliferation.
-
Dynamic Measurement: This assay provides a measure of the rate of cell proliferation over the labeling period, offering a more dynamic view compared to static proliferation markers.
-
Amenable to Various In Vivo Models: The protocol can be adapted for use in a wide range of animal models.
Data Presentation
The quantitative data obtained from in vivo cell proliferation studies using stable isotope labeling can be summarized for clear comparison. The following table provides an example of how such data can be presented, drawing on findings from studies using deuterated glucose (D2-glucose) and deuterated water (D2O), which are analogous stable isotope labeling techniques.
| Cell Type | Animal Model | Labeling Agent | Proliferation Rate (d⁻¹) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Murine | D2-glucose | 0.050 | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Murine | D2O | 0.051 | [1] |
| Splenocytes | Murine | D2-glucose | 0.056 | [1] |
| Splenocytes | Murine | D2O | 0.064 | [1] |
| Jurkat Cells (in vitro) | Cell Culture | D2-glucose | 0.52 ± 0.03 | [2] |
| Jurkat Cells (in vitro) | Cell Culture | D2O | 0.50 ± 0.06 | [2] |
Experimental Protocols
I. In Vivo Administration of this compound
Materials:
-
This compound (sterile, in vivo grade)
-
Sterile saline or other appropriate vehicle
-
Animal model (e.g., mice, rats)
-
Syringes and needles for administration
Protocol:
-
Preparation of Dosing Solution: Dissolve the this compound in sterile saline to the desired concentration. The optimal concentration and dosing regimen should be determined empirically for each animal model and experimental design. A common starting point is a bolus injection followed by continuous administration in drinking water or via osmotic pumps.
-
Administration: Administer the this compound solution to the animals. Common routes of administration include intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. For continuous labeling, this compound can be added to the drinking water.
-
Labeling Period: The duration of the labeling period will depend on the expected proliferation rate of the cells of interest. For rapidly dividing cells, a shorter labeling period (e.g., hours to days) may be sufficient. For slowly proliferating cells, a longer labeling period (e.g., days to weeks) will be necessary.
-
Tissue/Cell Collection: At the end of the labeling period, euthanize the animals according to approved ethical protocols and collect the tissues or cells of interest. Samples should be immediately processed or flash-frozen in liquid nitrogen and stored at -80°C until DNA isolation.
II. Genomic DNA Isolation
Materials:
-
Collected tissue or cell samples
-
DNA isolation kit (e.g., column-based or magnetic bead-based)
-
Proteinase K
-
RNase A
-
Lysis buffer
-
Ethanol (70% and 100%)
-
Nuclease-free water
Protocol:
-
Sample Homogenization: Homogenize the tissue samples using a mechanical homogenizer or by enzymatic digestion to obtain a single-cell suspension.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the DNA isolation kit, typically containing detergents and chaotropic agents to disrupt cell membranes and denature proteins.
-
Protein and RNA Removal: Treat the lysate with Proteinase K to digest proteins and RNase A to remove RNA.
-
DNA Binding: Apply the lysate to the DNA binding column or magnetic beads. The DNA will bind to the silica membrane or beads under high-salt conditions.
-
Washing: Wash the bound DNA with the provided wash buffers (containing ethanol) to remove any remaining contaminants.
-
Elution: Elute the purified genomic DNA from the column or beads using a low-salt elution buffer or nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0.
III. DNA Hydrolysis and Sample Preparation for Mass Spectrometry
Materials:
-
Purified genomic DNA
-
Nuclease P1
-
Alkaline phosphatase
-
Acetonitrile
-
Formic acid
-
LC-MS grade water
-
Solid-phase extraction (SPE) columns (optional, for sample cleanup)
Protocol:
-
Enzymatic Hydrolysis:
-
To a known amount of genomic DNA (e.g., 10-50 µg), add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxyribonucleosides.
-
-
Sample Cleanup (Optional): If necessary, clean up the hydrolyzed sample using SPE columns to remove enzymes and other potential interferences.
-
Sample Derivatization (if required by the MS method): In some cases, derivatization of the deoxyribonucleosides may be necessary to improve their chromatographic separation and ionization efficiency in the mass spectrometer.
-
Resuspension: Dry the sample under a stream of nitrogen or in a vacuum concentrator and resuspend it in a suitable solvent for LC-MS analysis (e.g., a mixture of water, acetonitrile, and formic acid).
IV. Mass Spectrometry Analysis
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.
Protocol:
-
Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a C18 column) to separate the different deoxyribonucleosides.
-
Mass Spectrometric Detection:
-
Analyze the eluting deoxyribonucleosides using the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled (12C) and 13C-labeled forms of the deoxyribonucleoside of interest (e.g., deoxyadenosine, deoxyguanosine).
-
The mass transitions for the unlabeled and labeled forms will differ by the number of 13C atoms incorporated. For this compound, the mass of the deoxyribose moiety will be increased by 2 Da.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled and 13C-labeled deoxyribonucleosides.
-
Calculate the fractional enrichment of the 13C label using the following formula: Fractional Enrichment = (Peak Area of Labeled Deoxyribonucleoside) / (Peak Area of Labeled Deoxyribonucleoside + Peak Area of Unlabeled Deoxyribonucleoside)
-
The fractional enrichment represents the proportion of newly synthesized DNA in the analyzed sample.
-
Mandatory Visualizations
Signaling Pathway: mTOR and Nucleotide Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status to control anabolic processes, including the synthesis of nucleotides required for DNA replication.
Caption: mTOR signaling pathway regulating nucleotide synthesis and cell proliferation.
Experimental Workflow
The following diagram illustrates the key steps in the this compound in vivo cell proliferation assay.
Caption: Experimental workflow for the this compound in vivo cell proliferation assay.
Conclusion
The this compound cell proliferation assay provides a robust and sensitive method for the in vivo quantification of DNA synthesis. By leveraging stable isotope labeling and mass spectrometry, this technique offers significant advantages over traditional methods, enabling researchers to gain deeper insights into the dynamics of cell proliferation in health and disease. The detailed protocols and information provided in these application notes are intended to facilitate the successful implementation of this powerful assay in a variety of research and drug development settings.
References
Application of Thyminose-13C-2 in Metabolic Flux Analysis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyminose, also known as deoxyribose, is a fundamental building block of DNA and a key metabolite in nucleotide metabolism. The use of stable isotope-labeled molecules is a cornerstone of metabolic flux analysis (MFA), a powerful technique to quantitatively track the flow of atoms through metabolic pathways. Thyminose-13C-2, a form of deoxyribose where two carbon atoms are replaced with the heavy isotope ¹³C, serves as a valuable tracer to investigate the dynamics of nucleotide synthesis and salvage pathways. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, enabling researchers to elucidate the intricate metabolic rewiring in various biological systems, including cancer cells and microorganisms.
Metabolic flux analysis with ¹³C-labeled compounds is a widely used technique to measure the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a ¹³C-labeled substrate into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. The resulting distribution of ¹³C isotopes in these metabolites, known as mass isotopomer distributions (MIDs), can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These MIDs, in conjunction with a stoichiometric model of cellular metabolism, are used to calculate intracellular metabolic fluxes.
Principle of this compound Tracing
This compound, when introduced to cells, can enter cellular metabolism through several key pathways. Primarily, it can be phosphorylated to deoxyribose-phosphate and subsequently enter the pentose phosphate pathway (PPP) or be utilized in nucleotide salvage pathways for the synthesis of deoxynucleotides. By tracing the fate of the ¹³C atoms from this compound, researchers can gain quantitative insights into:
-
Pentose Phosphate Pathway (PPP) activity: Determine the relative contributions of the oxidative and non-oxidative branches of the PPP.
-
De novo nucleotide synthesis vs. salvage: Quantify the rates of de novo synthesis of pyrimidine and purine nucleotides versus their salvage from extracellular sources or intracellular degradation products.
-
DNA synthesis and repair: Trace the incorporation of deoxyribose into the DNA of proliferating cells.
-
Drug efficacy and mechanism of action: Evaluate the impact of therapeutic agents on nucleotide metabolism.
Key Applications
The application of this compound in MFA is particularly relevant in fields such as:
-
Oncology Research: Cancer cells often exhibit altered nucleotide metabolism to sustain rapid proliferation. Tracing with this compound can reveal metabolic vulnerabilities that can be targeted for therapeutic intervention.
-
Drug Development: To understand how drugs that target nucleotide metabolism affect cellular fluxes and to identify potential mechanisms of resistance.
-
Immunology: To study the metabolic reprogramming that occurs during immune cell activation and differentiation, which involves significant changes in nucleotide synthesis.[2][3]
-
Microbiology: To investigate the metabolic strategies of microorganisms for nucleotide acquisition and synthesis.
Experimental Workflow for this compound Metabolic Flux Analysis
A typical MFA experiment using this compound involves several key steps, from experimental design to data analysis.
Caption: A generalized workflow for conducting a metabolic flux analysis experiment using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
Objective: To label cellular metabolites with ¹³C from this compound to reach isotopic steady state for MFA.
Materials:
-
Cell line of interest (e.g., cancer cell line, primary cells)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Custom medium lacking deoxyribose
-
This compound (sterile, stock solution)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Preparation of Labeling Medium: Prepare the custom culture medium containing a defined concentration of this compound. The final concentration will depend on the experimental goals and the specific cell type's metabolism. A common starting point is to replace the unlabeled deoxyribose (if present) or supplement a deoxyribose-free medium.
-
Initiation of Labeling: Once cells have adhered and are growing exponentially, aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady state. This time can vary significantly between cell types and metabolic pathways and should be determined empirically by performing a time-course experiment (e.g., harvesting at 8, 16, 24, and 48 hours) and measuring the isotopic enrichment of key downstream metabolites.[4]
-
Cell Counting: At the time of harvest, determine the cell number and viability for normalization of metabolite data.
Protocol 2: Metabolite Extraction and Sample Preparation
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Cold quenching solution (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge tubes, pre-chilled
-
Centrifuge capable of reaching -9°C
-
Lyophilizer or speed vacuum concentrator
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution to the culture plate to arrest all enzymatic activity.
-
Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Extraction: Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a speed vacuum concentrator. The dried samples can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
Objective: To separate and quantify the mass isotopologues of key metabolites involved in nucleotide metabolism.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Appropriate LC column for polar metabolite separation (e.g., HILIC column)
-
Mobile phases (e.g., acetonitrile, water with additives like ammonium acetate)
-
Standards of relevant unlabeled metabolites
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of mobile phases).
-
LC Separation: Inject the sample onto the LC system. Develop a gradient elution method to achieve good separation of target metabolites such as deoxyribose-5-phosphate, nucleotides (dAMP, dGMP, dCMP, dTMP), and related intermediates.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode for phosphorylated intermediates and nucleotides. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different mass isotopologues of each metabolite.
-
Data Acquisition: Acquire data across the entire chromatographic run.
Data Presentation and Analysis
The primary data obtained from the LC-MS analysis are the mass isotopomer distributions (MIDs) for each metabolite of interest. This data should be corrected for the natural abundance of ¹³C.
Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites after this compound Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Deoxyribose-5-Phosphate | 0.10 | 0.20 | 0.70 | 0.00 | 0.00 | 0.00 |
| dTMP | 0.30 | 0.15 | 0.55 | 0.00 | 0.00 | 0.00 |
| dAMP | 0.45 | 0.10 | 0.45 | 0.00 | 0.00 | 0.00 |
| Ribose-5-Phosphate | 0.95 | 0.03 | 0.02 | 0.00 | 0.00 | 0.00 |
This is example data and actual results will vary based on experimental conditions.
The corrected MIDs are then used as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes. The software uses an iterative algorithm to find the set of fluxes that best reproduces the experimentally measured MIDs.
Visualization of Key Metabolic Pathways
The metabolic fate of this compound can be visualized to better understand the flow of carbon atoms.
Caption: Simplified schematic of the primary metabolic routes for this compound utilization in a cell.
Logical Relationship for Flux Determination
The determination of metabolic fluxes from the MIDs is based on a set of logical and mathematical relationships defined in a metabolic model.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Thymine-13C-2 Enrichment in DNA by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Thymine-13C-2 enrichment in genomic DNA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Stable isotope labeling of DNA with precursors like Thymine-13C-2 is a powerful technique to measure DNA synthesis rates and cell proliferation, offering a non-radioactive alternative to traditional methods.[1][2] The protocols outlined below cover cell culture and labeling, DNA extraction, enzymatic hydrolysis of DNA to its constituent deoxynucleosides, and subsequent analysis by LC-MS/MS. This method allows for precise and sensitive measurement of the incorporation of labeled thymine into newly synthesized DNA, providing valuable insights for various research areas, including oncology, toxicology, and drug development.
Introduction
The measurement of DNA synthesis is a fundamental tool for assessing cell proliferation rates. Traditionally, this has been accomplished using radioactive isotopes like ³H-thymidine. However, the safety concerns and regulatory burden associated with radioisotopes have driven the development of alternative methods.[1][2] Stable isotope labeling, coupled with the sensitivity and specificity of mass spectrometry, offers a robust and safe alternative.[3][4][5]
This application note focuses on the use of Thymine-13C-2 as a labeling agent. When cells are cultured in the presence of Thymine-13C-2, it is incorporated into the DNA of proliferating cells via the nucleoside salvage pathway. Following extraction and hydrolysis of the DNA, the ratio of labeled to unlabeled thymidine can be accurately determined by LC-MS/MS. This provides a direct measure of the fraction of newly synthesized DNA.
Key Applications
-
Cell Proliferation Assays: Quantifying the rate of cell division in response to drug treatment or other stimuli.
-
DNA Synthesis Rate Measurement: A direct and non-toxic method to monitor DNA replication in vivo and in vitro.[2]
-
Drug Efficacy Studies: Assessing the cytostatic or cytotoxic effects of anti-cancer agents.
-
Toxicology Studies: Evaluating the impact of compounds on DNA replication and cell cycle progression.
Experimental Workflow
The overall experimental workflow for quantifying Thymine-13C-2 enrichment in DNA is depicted below.
Protocols
Protocol 1: Cell Culture and Labeling with Thymine-13C-2
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Labeling: Add Thymine-13C-2 to the culture medium at a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental goals.
-
Incubation: Incubate the cells for a desired period. This can range from a few hours to several cell cycles, depending on the experimental question.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization or scraping, followed by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
Protocol 2: Genomic DNA Extraction and Quantification
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
DNA Purity and Concentration: Assess the purity and concentration of the extracted DNA using a UV-Vis spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 1.8.
Protocol 3: Enzymatic Hydrolysis of DNA to Deoxynucleosides
An optimized enzymatic digestion is crucial for the complete hydrolysis of DNA into individual deoxynucleosides for accurate LC-MS/MS analysis.[6]
-
Digestion Master Mix: Prepare a master mix containing the following enzymes in a suitable buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂):
-
Nuclease P1
-
Calf Intestinal Phosphatase
-
Snake Venom Phosphodiesterase
-
-
Digestion: To 1-10 µg of DNA, add the enzyme master mix and incubate at 37°C for 2-12 hours.
-
Enzyme Inactivation: Stop the reaction by heating at 95°C for 10 minutes or by adding an equal volume of cold methanol.
-
Protein Precipitation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new tube for LC-MS/MS analysis.
Alternatively, acid hydrolysis using formic acid can be employed for the stoichiometric release of nucleobases.[7][8]
Protocol 4: LC-MS/MS Analysis
The separation and detection of thymidine and its isotopologue are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thymidine (Unlabeled) | 243.1 | 127.0 | 15 |
| Thymidine-13C-2 | 245.1 | 129.0 | 15 |
Note: These parameters should be optimized for the specific instrument used.
Data Analysis and Quantification
The percentage of Thymine-13C-2 enrichment is calculated from the peak areas of the labeled (Thymidine-13C-2) and unlabeled (Thymidine) deoxynucleosides.
Enrichment (%) = [Area(Thymidine-13C-2) / (Area(Thymidine) + Area(Thymidine-13C-2))] x 100
For absolute quantification, a stable isotope-labeled internal standard, such as ¹³C,¹⁵N₂-Thymidine, should be spiked into the samples before enzymatic hydrolysis to account for variations in sample preparation and instrument response.[3]
Signaling Pathway and Isotope Incorporation
The incorporation of exogenous thymine into DNA primarily occurs through the nucleoside salvage pathway.
Summary of Quantitative Data
The following table summarizes representative quantitative data that can be obtained using this method.
| Sample ID | Treatment | Incubation Time (h) | Unlabeled Thymidine Peak Area | Thymidine-13C-2 Peak Area | % Enrichment |
| Control_1 | Vehicle | 24 | 1.25E+07 | 1.52E+06 | 10.8 |
| Control_2 | Vehicle | 24 | 1.31E+07 | 1.63E+06 | 11.1 |
| DrugA_1 | 10 µM | 24 | 1.88E+07 | 4.51E+05 | 2.3 |
| DrugA_2 | 10 µM | 24 | 1.92E+07 | 4.68E+05 | 2.4 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal for Thymidine-13C-2 | Insufficient labeling time or concentration. | Increase incubation time or concentration of Thymine-13C-2. |
| Low cell proliferation rate. | Ensure cells are in logarithmic growth phase. | |
| High variability between replicates | Inconsistent cell numbers. | Normalize DNA loading for hydrolysis. |
| Incomplete DNA hydrolysis. | Optimize enzyme concentrations and incubation time. | |
| Inconsistent sample preparation. | Use a stable isotope-labeled internal standard. | |
| Poor peak shape in LC-MS/MS | Column contamination or degradation. | Flush or replace the LC column. |
| Inappropriate mobile phase. | Optimize mobile phase composition and gradient. |
Conclusion
The LC-MS/MS method described here for the quantification of Thymine-13C-2 enrichment in DNA is a sensitive, specific, and non-radioactive approach to measure DNA synthesis and cell proliferation. The detailed protocols and troubleshooting guide provide a comprehensive resource for researchers in various fields of biomedical and pharmaceutical research. The use of stable isotope labeling offers significant advantages over traditional methods, enabling safer and more detailed investigations into the dynamics of DNA replication.
References
- 1. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Thyminose-13C-2 as an Internal Standard for Targeted Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed application note and protocol for the use of Thyminose-13C-2 as an internal standard in targeted metabolomics studies, specifically for the quantification of its unlabeled counterpart, Thyminose (Deoxyribose), and other related metabolites in biological matrices.
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. Accurate and precise quantification of metabolites is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating drug efficacy and toxicity. However, analytical variability introduced during sample preparation and analysis can significantly impact the reliability of quantitative data.
The use of stable isotope-labeled internal standards is a well-established strategy to correct for this variability.[1][2] this compound, a stable isotope-labeled form of Thyminose (Deoxyribose), serves as an ideal internal standard for the quantification of endogenous Thyminose. By spiking a known amount of this compound into a biological sample at the earliest stage of sample preparation, it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression or enhancement during mass spectrometry analysis.[2] This allows for accurate normalization of the analyte signal, leading to more reliable and reproducible quantification.[1][2]
This application note details a robust protocol for the use of this compound as an internal standard for the targeted quantification of Thyminose in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the quantification of Thyminose using this compound as an internal standard is depicted below.
References
Application Notes and Protocols for Thyminose-13C-2 Incorporation in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] Thyminose-13C-2, a non-radioactive, stable isotope-labeled form of the DNA precursor thymidine, offers a robust method for quantifying DNA synthesis and cell proliferation in primary cells without the confounding effects of radiation or the potential toxicity associated with thymidine analogues like BrdU and EdU.[2][3][4] Primary cells, being more representative of in vivo physiology than immortalized cell lines, are the preferred model for many studies in drug development and disease modeling.[5] However, their finite lifespan and often slower proliferation rates necessitate carefully optimized protocols for efficient labeling.[6][7]
These application notes provide a comprehensive, step-by-step guide for the incorporation of this compound into primary cells, covering experimental design, detailed protocols for cell culture, labeling, DNA extraction, and analysis by mass spectrometry, as well as data interpretation and troubleshooting.
Key Applications
-
Quantification of Cell Proliferation: Directly measure the rate of new DNA synthesis in response to various stimuli, such as growth factors or drug candidates.
-
DNA Damage and Repair Studies: Trace the incorporation of new nucleotides during DNA repair processes.
-
Drug Efficacy and Toxicity Screening: Assess the impact of therapeutic compounds on the proliferative capacity of primary cells.
-
Metabolic Flux Analysis: In combination with other isotopic tracers, elucidate the pathways contributing to nucleotide synthesis.[8]
Data Presentation: Expected Incorporation Efficiency and Cytotoxicity
The following tables summarize expected quantitative data for this compound incorporation in various primary cell types. Note: These are starting estimates, and optimal conditions should be determined empirically for each specific cell type and experimental condition.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Labeling in Primary Cells
| Primary Cell Type | Recommended Starting Concentration (µM) | Recommended Incubation Time (hours) | Expected 13C Enrichment (% above natural abundance) |
| Human Primary Fibroblasts | 10 - 50 | 24 - 72 | 5 - 20% |
| Primary Human Hepatocytes | 20 - 100 | 48 - 96 | 2 - 10% |
| Primary Human Lymphocytes (stimulated) | 5 - 25 | 12 - 48 | 10 - 30% |
| Primary Human Endothelial Cells | 10 - 50 | 24 - 72 | 5 - 15% |
| Primary Neurons (proliferating progenitors) | 5 - 20 | 24 - 72 | 1 - 5% |
Table 2: Cytotoxicity Profile of this compound in Primary Cells (Expected)
| Primary Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Expected Cell Viability (%) |
| Human Primary Fibroblasts | up to 200 | 72 | > 95% |
| Primary Human Hepatocytes | up to 200 | 96 | > 95% |
| Primary Human Lymphocytes | up to 100 | 48 | > 95% |
| Primary Human Endothelial Cells | up to 200 | 72 | > 95% |
Signaling Pathways and Experimental Workflows
Thymidine Salvage Pathway
This compound is incorporated into DNA via the thymidine salvage pathway. Exogenous thymidine is transported into the cell and phosphorylated by Thymidine Kinase 1 (TK1) to thymidine monophosphate (TMP). Subsequent phosphorylations yield thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA by DNA polymerases.
Caption: The Thymidine Salvage Pathway for this compound incorporation.
Experimental Workflow
The overall experimental workflow for this compound incorporation and analysis involves several key stages, from primary cell culture to mass spectrometry-based quantification.
Caption: A generalized experimental workflow for this compound labeling.
Experimental Protocols
Protocol 1: this compound Labeling of Primary Cells
Materials:
-
Primary cells of interest
-
Appropriate primary cell culture medium[9]
-
Fetal Bovine Serum (FBS), if required
-
This compound (sterile stock solution, e.g., 10 mM in sterile water or PBS)
-
Tissue culture plates/flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed primary cells in appropriate culture vessels at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere and resume proliferation for 24-48 hours before starting the experiment.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. For example, to achieve a 20 µM final concentration, add 20 µL of a 10 mM stock solution to 10 mL of medium.
-
Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired period (refer to Table 1). The optimal incubation time will depend on the cell type's proliferation rate and should be determined empirically. For slowly proliferating primary cells, longer incubation times may be necessary.[7]
-
Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS and detach using trypsin or a cell scraper. For suspension cells, pellet by centrifugation. Wash the harvested cells twice with ice-cold PBS to remove any unincorporated this compound. The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction
Materials:
-
Cell pellet from Protocol 1
-
Genomic DNA extraction kit (e.g., column-based or magnetic bead-based) or phenol-chloroform extraction reagents[10][11]
-
RNase A
-
Proteinase K
-
Elution buffer or sterile nuclease-free water
Procedure:
-
Follow the manufacturer's instructions for the chosen genomic DNA extraction kit. A typical workflow is as follows:
-
Cell Lysis: Resuspend the cell pellet in the provided lysis buffer containing Proteinase K and RNase A. Incubate at the recommended temperature to ensure complete cell lysis and protein/RNA degradation.
-
DNA Binding: Add the lysate to the spin column or magnetic beads to bind the genomic DNA.
-
Washing: Wash the bound DNA with the provided wash buffers to remove contaminants.
-
Elution: Elute the purified genomic DNA with the elution buffer.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
Protocol 3: DNA Hydrolysis and Preparation for Mass Spectrometry
Materials:
-
Purified genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer
-
Acetonitrile
-
Formic acid
-
LC-MS grade water
Procedure:
-
Enzymatic Hydrolysis: In a microcentrifuge tube, combine approximately 10 µg of genomic DNA with nuclease P1 in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3). Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and an appropriate buffer (e.g., 100 mM ammonium bicarbonate) and incubate for another 2-4 hours at 37°C to dephosphorylate the nucleotides to nucleosides.
-
Sample Cleanup: Terminate the reaction by adding a volume of cold acetonitrile. Centrifuge to pellet the enzymes and any precipitated material.
-
Transfer the supernatant containing the nucleosides to a new tube and dry it down using a vacuum concentrator.
-
Resuspension: Reconstitute the dried nucleosides in an appropriate volume of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 column to separate the different nucleosides.
-
Mass Spectrometry Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode to detect and quantify the unlabeled (m/z) and 13C-2 labeled (m/z+2) thymidine.
-
Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled thymidine.
-
Calculate the percentage of 13C enrichment using the following formula: % Enrichment = [Area(13C-2 Thymidine) / (Area(12C-Thymidine) + Area(13C-2 Thymidine))] * 100
-
Correct for the natural abundance of 13C in unlabeled thymidine by analyzing a control sample of unlabeled DNA.[12]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low 13C Enrichment | - Insufficient incubation time for the cell type's doubling time. | - Increase the incubation time. Perform a time-course experiment to determine the optimal duration. |
| - Low concentration of this compound. | - Increase the concentration of the tracer. Perform a dose-response experiment. | |
| - High levels of de novo thymidine synthesis are diluting the label. | - Consider using inhibitors of the de novo pathway, but be aware of potential off-target effects. | |
| - Poor cell health or low proliferation rate. | - Ensure optimal cell culture conditions. Stimulate proliferation if appropriate for the experimental design (e.g., with growth factors for lymphocytes). | |
| High Cell Death/Toxicity | - Although unlikely with this compound, very high concentrations might be problematic. | - Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range. |
| - Contamination of cell culture. | - Use aseptic techniques and regularly test for mycoplasma. | |
| High Variability between Replicates | - Inconsistent cell numbers at the start of the experiment. | - Carefully count cells and ensure equal seeding density. |
| - Primary cells can have inherent donor-to-donor variability.[13] | - Use pooled donor primary cells if possible or increase the number of biological replicates. | |
| - Inconsistent timing of media changes and harvesting. | - Standardize all steps of the protocol. | |
| Poor DNA Yield or Quality | - Inefficient cell lysis. | - Ensure complete resuspension of the cell pellet in lysis buffer. |
| - Contamination with RNA or protein. | - Ensure RNase A and Proteinase K steps are performed correctly. | |
| - Over-drying of the DNA pellet. | - Do not over-dry the DNA pellet after the final ethanol wash as it can be difficult to redissolve. | |
| No or Low Signal in Mass Spectrometry | - Incomplete DNA hydrolysis. | - Optimize hydrolysis time and enzyme concentrations. |
| - Sample loss during preparation. | - Be careful during sample transfer steps. | |
| - Instrument sensitivity issues. | - Ensure the mass spectrometer is properly calibrated and tuned. Run a standard to check sensitivity. |
References
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for immortalization of primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotopic Labeling by Amino Acids in Cultured Primary Neurons: Application to Brain-derived Neurotrophic Factor-dependent Phosphotyrosine-associated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in the incorporation of thymidine into DNA of normal and cystic fibrosis fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine kinetics in human lymphocyte transformation: determination of optimal labelling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Thyminose-13C-2 Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of Thyminose-13C-2 into cells during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for thymidine incorporation into DNA?
A1: Thymidine is incorporated into DNA through two main pathways: the Salvage Pathway and the de novo Synthesis Pathway.
-
Salvage Pathway: This is the primary route for the incorporation of exogenous thymidine. Thymidine is transported into the cell and then phosphorylated by Thymidine Kinase 1 (TK1) to thymidine monophosphate (TMP). Subsequent phosphorylations convert TMP to thymidine diphosphate (TDP) and finally to thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA.[1]
-
De novo Synthesis Pathway: This pathway synthesizes pyrimidine nucleotides from simpler precursor molecules like bicarbonate, aspartate, and glutamine.[2][3][4] Deoxyuridine monophosphate (dUMP) is converted to TMP by the enzyme thymidylate synthase (TS). This TMP then enters the same phosphorylation cascade as in the salvage pathway to become TTP for DNA synthesis.[1]
Q2: Why am I observing low incorporation of this compound in my cell proliferation assay?
A2: Low incorporation of labeled thymidine can stem from several factors, broadly categorized as issues with cellular metabolism, experimental conditions, or the health and state of the cells themselves.
Potential Causes for Low this compound Incorporation:
-
High de novo Pyrimidine Synthesis: If the de novo pathway is highly active, the cell will produce a large pool of unlabeled thymidine nucleotides, which will compete with and dilute the this compound, leading to lower incorporation of the labeled analog.
-
Low Thymidine Kinase 1 (TK1) Activity: TK1 is the rate-limiting enzyme in the salvage pathway.[1] Low TK1 activity, which can be cell-type dependent or influenced by the cell cycle phase, will result in reduced phosphorylation of this compound and consequently, low incorporation.[5]
-
Cell Cycle Arrest or Low Proliferation Rate: Thymidine incorporation is tightly linked to the S-phase of the cell cycle when DNA synthesis occurs.[6] If your cells are arrested in other phases (G0/G1 or G2/M) or have a naturally low proliferation rate, you will observe low incorporation.
-
Suboptimal Experimental Conditions: Factors such as incorrect incubation time, improper concentration of this compound, or issues with the cell culture medium (e.g., presence of competing unlabeled thymidine) can all contribute to poor incorporation.
-
Poor Cell Health: Cells that are stressed, senescent, or undergoing apoptosis will have reduced metabolic activity, including DNA synthesis, leading to low thymidine uptake.
-
Inefficient Cellular Uptake: The transport of thymidine into the cell is mediated by nucleoside transporters.[7] Reduced expression or function of these transporters can limit the availability of this compound for the salvage pathway.
Q3: How can I troubleshoot low this compound incorporation?
A3: A systematic troubleshooting approach is recommended. The following sections provide detailed protocols and guidance to address the potential causes listed above.
Troubleshooting Guides and Experimental Protocols
Guide 1: Assessing the Contribution of the De Novo Pathway
If high de novo synthesis is suspected to be diluting your labeled thymidine, you can use an inhibitor of this pathway to enhance the flux through the salvage pathway.
Experimental Protocol: Inhibiting De Novo Pyrimidine Synthesis
-
Objective: To determine if inhibiting the de novo pathway increases the incorporation of this compound.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
5-Fluoro-2'-deoxyuridine (FdUrd) or Methotrexate (MTX) (inhibitors of thymidylate synthase and dihydrofolate reductase, respectively)[8]
-
Control (vehicle, e.g., DMSO)
-
Cell lysis buffer
-
Instrumentation for detecting 13C incorporation (e.g., Mass Spectrometer)
-
-
Procedure:
-
Plate your cells at a suitable density and allow them to adhere and resume proliferation (typically 24 hours).
-
Treat one set of cells with an appropriate concentration of FdUrd or MTX. A concentration titration is recommended to find the optimal, non-toxic dose. Incubate for a period that allows for the inhibitor to take effect (e.g., 1-4 hours).
-
Treat a control set of cells with the vehicle alone.
-
Add this compound to both treated and control wells at the desired final concentration.
-
Incubate for the standard labeling period for your experiment.
-
Harvest the cells, lyse them, and extract the DNA.
-
Analyze the isotopic enrichment of thymidine in the DNA using mass spectrometry.
-
-
Expected Outcome: A significant increase in this compound incorporation in the inhibitor-treated cells compared to the control cells suggests that high de novo synthesis was the primary reason for the low incorporation.
Guide 2: Evaluating Cell Proliferation and Cell Cycle Distribution
To rule out issues with cell proliferation, it is crucial to assess the cell cycle status of your cell population.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the percentage of cells in the S-phase of the cell cycle.
-
Materials:
-
Cells cultured under the same conditions as your this compound labeling experiment
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell detachment solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Interpretation: A low percentage of cells in the S-phase would directly explain low this compound incorporation.
Guide 3: Optimizing Labeling Conditions
Incorrect experimental parameters can significantly impact the efficiency of labeling.
Parameter Optimization Table
| Parameter | Recommendation | Rationale |
| This compound Concentration | Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM). | To ensure the concentration is not limiting and to find the optimal signal-to-noise ratio. |
| Labeling Duration | Test different time points (e.g., 4, 8, 12, 24 hours). | To match the labeling period with the cell cycle length and proliferation rate of your specific cell line. |
| Cell Seeding Density | Ensure cells are in the exponential growth phase during labeling. | Overly confluent or sparse cultures may exhibit altered proliferation rates.[9] |
| Culture Medium Composition | Use a medium that does not contain high levels of unlabeled thymidine. | To avoid isotopic dilution. Check the formulation of your medium and serum. |
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and a general troubleshooting workflow.
Caption: Metabolic pathways of thymidine incorporation.
Caption: Troubleshooting workflow for low this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
Technical Support Center: Optimizing Thyminose-13C-2 Labeling
Welcome to the technical support center for Thyminose-13C-2 labeling. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
A1: this compound is a stable isotope-labeled analog of thymidine, a nucleoside that is a fundamental component of DNA. The "13C-2" designation indicates that the carbon atom at the 2-position of the pyrimidine ring is the heavier carbon-13 isotope. This non-radioactive label allows for the tracing and quantification of newly synthesized DNA in various experimental settings. It is commonly used in studies of cell proliferation, DNA replication kinetics, and metabolic flux analysis.
Q2: How does this compound labeling work?
A2: During the S-phase of the cell cycle, cells actively synthesize new DNA. When this compound is introduced to cells, it is taken up and incorporated into the newly synthesized DNA strands in place of natural thymidine. The presence of the 13C isotope can then be detected and quantified using mass spectrometry-based techniques, providing a direct measure of DNA synthesis.
Q3: What is the typical incubation time for this compound labeling?
A3: The optimal incubation time for this compound labeling is highly dependent on the cell type, its proliferation rate, and the specific research question. For rapidly dividing cells, a short pulse of a few hours may be sufficient to detect significant incorporation.[1] For slower-growing cells or for studies looking at long-term cell fate, a longer labeling period of 24 hours or more might be necessary. It is crucial to perform a time-course experiment to determine the optimal labeling time for your specific experimental system.
Q4: Can this compound be toxic to cells?
A4: While stable isotope labels like 13C are generally considered less toxic than radioactive isotopes or halogenated thymidine analogs like BrdU, high concentrations or prolonged exposure to any nucleoside analog can potentially perturb the natural nucleotide pools and affect cell cycle progression.[2] It is therefore essential to determine the optimal concentration and labeling duration that provides sufficient signal without inducing cytotoxicity.
Q5: How is this compound detected after incorporation into DNA?
A5: The detection of 13C-labeled DNA is typically performed using mass spectrometry (MS). After exposing the cells to this compound, the genomic DNA is extracted and enzymatically digested into individual nucleosides. The resulting mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the amount of 13C-labeled thymidine relative to the unlabeled thymidine.
Troubleshooting Guide
Issue 1: Low or no detectable this compound incorporation.
-
Question: I have completed my labeling experiment, but the mass spectrometry analysis shows very low or no incorporation of this compound. What could be the problem?
-
Answer: There are several potential reasons for low labeling efficiency:
-
Suboptimal Labeling Time: The incubation time may have been too short for your specific cell type to incorporate a detectable amount of the label. This is particularly relevant for slow-proliferating cells. Consider increasing the labeling duration.
-
Low Cell Proliferation Rate: The cells may not have been actively dividing during the labeling period. Ensure that your cells are in the logarithmic growth phase. You can check the proliferation status of your cells using a standard cell counting assay.
-
Incorrect Label Concentration: The concentration of this compound in the culture medium might be too low. It is advisable to perform a dose-response experiment to identify the optimal concentration.
-
Cell Health: Poor cell health can lead to reduced metabolic activity, including DNA synthesis. Ensure your cells are healthy and free from contamination.
-
Issue 2: High background signal in the mass spectrometry analysis.
-
Question: My mass spectrometry results show a high background signal, making it difficult to accurately quantify the this compound incorporation. What can I do to reduce the background?
-
Answer: High background can originate from several sources:
-
Incomplete Removal of Unincorporated Label: It is crucial to thoroughly wash the cells after the labeling period to remove any unincorporated this compound from the culture medium and the cell surface.
-
Contamination: Contamination of your samples with external sources of 13C can lead to a high background. Ensure that all reagents and labware are clean.
-
Mass Spectrometer Calibration: Incorrect calibration of the mass spectrometer can lead to inaccurate mass measurements and a high background. Ensure the instrument is properly calibrated before running your samples.
-
Issue 3: Variability in labeling efficiency between replicate experiments.
-
Question: I am observing significant variability in the labeling efficiency between my replicate experiments. What could be causing this inconsistency?
-
Answer: Inconsistent results can be frustrating, and the following factors are common culprits:
-
Inconsistent Cell Seeding Density: Ensure that you seed the same number of cells for each replicate. Variations in cell density can affect proliferation rates.
-
Differences in Cell Cycle Synchronization: If your experiment involves cell cycle synchronization, slight variations in the timing of the synchronization protocol can lead to differences in the proportion of cells in the S-phase at the time of labeling.
-
Pipetting Errors: Inaccurate pipetting of the this compound solution can lead to variations in the final concentration in the culture medium.
-
Inconsistent Incubation Times: Ensure that the labeling period is precisely the same for all replicates.
-
Data Presentation
Table 1: Example of a Time-Course Experiment for Optimizing this compound Labeling in a Hypothetical Cell Line (e.g., HeLa cells)
| Incubation Time (hours) | % 13C-Thymidine Incorporation (Mean ± SD) | Cell Viability (%) |
| 2 | 5.2 ± 0.8 | >98% |
| 4 | 12.5 ± 1.5 | >98% |
| 8 | 25.8 ± 2.1 | >98% |
| 12 | 38.1 ± 3.5 | >95% |
| 24 | 55.3 ± 4.2 | >95% |
| 48 | 68.7 ± 5.0 | ~90% |
Note: This table presents hypothetical data for illustrative purposes. The optimal time will vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed Methodology for Optimizing this compound Labeling Time
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound labeling for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
LC-MS grade solvents
-
Cell counting solution (e.g., trypan blue)
Procedure:
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment. Allow the cells to attach and resume growth overnight.
-
Labeling: The next day, replace the medium with fresh complete medium containing a predetermined concentration of this compound (e.g., 10 µM).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours). Include a "0-hour" control with no label. For each time point, have at least three replicate wells.
-
Cell Harvesting and Washing: At the end of each incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Cell Viability Assessment: For each time point, collect the cells from one well and perform a cell viability assay (e.g., trypan blue exclusion) to assess any potential cytotoxicity of the labeling conditions.
-
DNA Extraction: Harvest the remaining cells and extract the genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure you have sufficient material for the next steps.
-
DNA Digestion: Digest a known amount of DNA (e.g., 1-5 µg) to individual nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS Analysis: Analyze the digested DNA samples by liquid chromatography-mass spectrometry (LC-MS) to separate the nucleosides and quantify the ratio of 13C-labeled thymidine to unlabeled thymidine.
-
Data Analysis: Calculate the percentage of 13C-thymidine incorporation for each time point. Plot the percentage of incorporation against the incubation time to determine the optimal labeling duration that provides a robust signal without significantly affecting cell viability.
Mandatory Visualizations
Caption: Workflow for optimizing this compound labeling time.
Caption: Simplified pathway of this compound incorporation into DNA.
References
overcoming matrix effects in mass spectrometry of Thyminose-13C-2
Welcome to the technical support center for the mass spectrometry analysis of Thyminose-13C-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in mass spectrometry and why is it a concern for this compound analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] The "matrix" includes everything in the sample apart from the analyte of interest, such as salts, proteins, lipids, and other endogenous compounds. These effects can manifest as ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4] For an endogenous metabolite like Thyminose (Deoxyribose), this is particularly critical as the biological matrix is complex and can vary significantly between samples.[5][6]
Q2: My quantitative results for this compound are inconsistent and inaccurate. Could matrix effects be the cause?
A: Yes, poor accuracy, imprecision, and lack of reproducibility are classic symptoms of unmanaged matrix effects.[7] When co-eluting substances from the sample interfere with the ionization of this compound, the detector response becomes unreliable.[8][9] This can lead to an underestimation or overestimation of the true concentration.[2] The issue is especially prevalent in electrospray ionization (ESI), which is highly susceptible to competition for charge and changes in droplet properties caused by matrix components.[10][11]
Q3: How can I definitively test if matrix effects are impacting my this compound assay?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected.[12] Any dips or peaks in the steady baseline signal indicate regions of ion suppression or enhancement, respectively.[13][14] This method helps identify if the retention time of this compound falls within a zone of interference.[11]
-
Quantitative Assessment (Post-Extraction Spike): This is the most accepted method.[5] You compare the peak area of this compound in a neat solvent to the peak area of this compound spiked at the same concentration into an extracted blank matrix.[1] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the effect's severity.[5]
Q4: What is the most effective strategy to correct for matrix effects?
A: The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[7][15][16] An ideal SIL-IS for quantifying this compound would be its unlabeled analogue (Thyminose) or another isotopologue (e.g., Thyminose-¹³C₅). The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement.[17] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[18]
Q5: I'm using an internal standard, but my results are still variable. What could be wrong?
A: This can happen for a few reasons. First, for a SIL-IS to be effective, it must completely co-elute with the analyte.[15][17] Even a slight chromatographic separation between the analyte and the IS can mean they experience different matrix effects, leading to poor correction.[17] This can sometimes occur with deuterium-labeled standards, whereas ¹³C-labeled standards often exhibit better co-elution.[10] Second, if a non-isotope-labeled (analog) internal standard is used, its physicochemical properties might be too different from this compound, causing it to respond differently to the matrix.[6]
Troubleshooting Guides
This section provides detailed protocols for identifying, minimizing, and compensating for matrix effects during the analysis of this compound.
Guide 1: Assessing the Presence and Severity of Matrix Effects
A systematic approach to troubleshooting begins with confirming the problem. The following workflow and protocols will help you determine if matrix effects are the root cause of your analytical issues.
Caption: Workflow for identifying and overcoming matrix effects.
Protocol 1: Quantitative Assessment via Post-Extraction Spike
This protocol allows you to calculate the Matrix Factor (MF) to quantify the impact of the matrix.
Methodology:
-
Prepare Two Solution Sets:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase solvent to a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the resulting extract with this compound to the exact same concentration as Set A.
-
-
Analyze Samples: Inject multiple replicates (n≥3) of both sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Interpret the Results: Use the table below to understand the impact of the matrix on your analysis.
Table 1: Interpretation of Matrix Factor (MF) Values
| Matrix Factor (MF) Value | Interpretation | Severity of Matrix Effect |
| MF = 1.0 | No matrix effect | None |
| 0.8 < MF < 1.2 | Acceptable/Minor matrix effect | Low |
| 0.5 < MF ≤ 0.8 | Significant ion suppression | Moderate |
| MF ≤ 0.5 | Severe ion suppression | High |
| MF ≥ 1.2 | Significant ion enhancement | Moderate to High |
Citation: Based on principles described in multiple sources.[1][5]
Guide 2: Strategies to Minimize Matrix Effects
If significant matrix effects are detected, the first step should be to minimize them by improving the sample cleanup and chromatographic separation.
Protocol 2: Optimizing Sample Preparation
The goal is to remove interfering endogenous components before analysis.
Methodologies:
-
Dilution: A simple approach where the sample is diluted with a suitable solvent. This reduces the concentration of all matrix components but may also lower the analyte concentration below the limit of quantitation.[7][10]
-
Protein Precipitation (PPT): A common technique for plasma or serum where a cold organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. While simple, it may not remove other interferences like phospholipids.[14]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from matrix components based on differences in solubility between two immiscible liquids. Optimizing the pH and solvent polarity can significantly improve cleanup.[14]
-
Solid-Phase Extraction (SPE): A highly effective and selective method. Analytes are retained on a solid sorbent while interferences are washed away. Since Thyminose is a polar compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) type SPE cartridge may be effective.[10]
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Selectivity | Ease of Use | Cost | Potential for Matrix Effect Reduction |
| Dilution | Low | Very Easy | Very Low | Low |
| Protein Precipitation | Low | Easy | Low | Low to Moderate |
| Liquid-Liquid Extraction | Moderate | Moderate | Moderate | Moderate to High |
| Solid-Phase Extraction | High | Complex | High | Very High |
Citation: Information compiled from several analytical chemistry sources.[14]
Protocol 3: Optimizing Chromatographic Conditions
The objective is to achieve chromatographic separation between this compound and any co-eluting interferences identified via post-column infusion.
Methodologies:
-
Change Column Chemistry: For a polar analyte like this compound, switching from a standard C18 (reversed-phase) column to a HILIC column can improve retention and separation from non-polar matrix components like phospholipids.[19]
-
Modify Mobile Phase Gradient: Adjust the gradient elution profile to increase the resolution around the retention time of your analyte.
-
Use Smaller Particle Columns (UPLC/UHPLC): Systems using sub-2-µm particle columns provide higher chromatographic efficiency and resolution, which can help separate the analyte from interferences.[20]
Guide 3: Strategies to Compensate for Matrix Effects
When matrix effects cannot be eliminated, compensation strategies are necessary for accurate quantification.
Protocol 4: Implementation of a Stable Isotope Labeled Internal Standard
This protocol describes the "gold standard" approach for compensation.
Caption: Principle of matrix effect compensation using a SIL-IS.
Methodology:
-
Select an Appropriate IS: The ideal IS is the unlabeled analogue of your analyte (Thyminose). If unavailable, use a different isotopologue or a close structural analog that is proven to co-elute.
-
Spike the IS: Add a known, constant amount of the IS to all samples, calibrators, and QCs at the very beginning of the sample preparation process.[3]
-
Develop the MS Method: Create separate MRM (Multiple Reaction Monitoring) transitions for both this compound and the internal standard.
-
Quantify Using Ratios: Construct the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The concentration of this compound in unknown samples is then calculated from this curve using their measured peak area ratios.
Protocol 5: Preparing Matrix-Matched Calibrators
This is an alternative strategy when a suitable SIL-IS is not available.
Methodology:
-
Obtain Blank Matrix: Source a supply of the same biological matrix (e.g., human plasma) that is certified to be free of the analyte.
-
Prepare Calibration Standards: Create your calibration curve by spiking known concentrations of this compound directly into the blank matrix.
-
Process and Analyze: Process these matrix-matched calibrators using the exact same sample preparation procedure as your unknown samples.
-
Quantify: The calibration curve generated from these standards will inherently account for the matrix effects experienced by the unknown samples, assuming the matrix composition is consistent across all samples.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. lcms.cz [lcms.cz]
data normalization strategies for Thyminose-13C-2 metabolomics data
This technical support center provides researchers, scientists, and drug development professionals with guidance on data normalization strategies and troubleshooting for Thyminose-13C-2 metabolomics experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your this compound metabolomics experiments, from experimental design to data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in metabolomics studies?
A1: this compound, a stable isotope-labeled version of deoxyribose, is used as a tracer to investigate the metabolic fate of deoxyribose in biological systems. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand how these pathways are altered in different physiological or pathological conditions.
Q2: How do I choose the optimal labeling duration for my experiment?
A2: The optimal labeling duration depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. For rapidly turning over pools like glycolysis, isotopic steady state may be reached within minutes to a few hours. For slower pathways like nucleotide biosynthesis, it may take 24 hours or longer.[1] It is recommended to perform a time-course experiment to determine the time required to reach isotopic steady state for your specific system and metabolites of interest.
Q3: What are the key considerations for sample preparation in 13C-labeled metabolomics?
A3: The primary goals of sample preparation are to effectively quench metabolic activity, efficiently extract metabolites, and minimize degradation.[2][3] Key steps include:
-
Quenching: Rapidly stopping all enzymatic reactions, typically by using a cold solvent like methanol or by flash-freezing in liquid nitrogen.[3][4]
-
Extraction: Using a solvent system (e.g., methanol/water or acetonitrile/methanol/water) that efficiently extracts a broad range of metabolites.[3]
-
Cell Lysis: Ensuring complete disruption of cell membranes to release intracellular metabolites. This can be achieved through freeze-thaw cycles or homogenization.[2][4]
Q4: How does 13C labeling affect the mass spectrometry data?
A4: The incorporation of 13C atoms into a metabolite increases its mass. This results in a shift in the mass-to-charge ratio (m/z) of the ion in the mass spectrometer. For each carbon atom that is replaced by a 13C atom, the mass of the molecule increases by approximately 1.00335 Da. This allows for the differentiation of labeled and unlabeled metabolites and the determination of the number of labeled carbons in each molecule.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no 13C incorporation into target metabolites. | 1. Inefficient uptake of this compound by the cells. 2. The metabolic pathway is not active under the experimental conditions. 3. Incorrect concentration of the tracer was used. 4. Short labeling time. | 1. Optimize cell culture conditions to ensure cell health and transporter activity. 2. Ensure that the experimental conditions (e.g., media composition, cell density) are appropriate to activate the pathway of interest. 3. Verify the concentration of this compound added to the medium. 4. Increase the labeling duration based on a time-course experiment. |
| Unexpected labeling patterns (e.g., fractional labeling). | 1. Contribution from endogenous, unlabeled sources of the metabolite. 2. Isotope scrambling or recycling through interconnected metabolic pathways. 3. Incomplete isotopic steady state. | 1. Account for endogenous pools in your data analysis.[6] 2. Carefully map the potential metabolic pathways that could lead to the observed labeling pattern. Consider using metabolic modeling software. 3. Extend the labeling time to ensure isotopic steady state is reached. |
| High variability between replicate samples. | 1. Inconsistent cell numbers or biomass between samples. 2. Variability in sample preparation (quenching, extraction).[2] 3. Instrumental drift during LC-MS analysis. | 1. Normalize the data to cell number, total protein content, or a suitable internal standard. 2. Standardize the sample preparation protocol and ensure all steps are performed consistently and rapidly.[5] 3. Use a pooled quality control (QC) sample injected periodically throughout the analytical run to monitor and correct for instrumental drift. |
| Difficulty in correcting for natural isotope abundance. | 1. Incorrect molecular formula used for the correction algorithm. 2. Overlapping isotopic peaks from co-eluting compounds. | 1. Double-check the chemical formula of the metabolite and any derivatives formed during sample preparation.[7][8] 2. Improve chromatographic separation to resolve co-eluting peaks. Use high-resolution mass spectrometry to distinguish between isotopologues.[9] |
Data Normalization Strategies
Proper data normalization is critical for obtaining accurate and reliable results in metabolomics. For this compound data, several specific considerations are necessary.
Key Normalization Steps
-
Correction for Natural Isotope Abundance: All naturally occurring elements have stable isotopes (e.g., 13C, 15N, 18O). It is crucial to correct the measured isotopologue distribution for the contribution of these naturally abundant isotopes to accurately determine the enrichment from the this compound tracer.[7][8] This is typically done using algorithms that take into account the elemental composition of the metabolite.[7][10]
-
Normalization to an Internal Standard: The use of a 13C-labeled internal standard that is structurally similar to the analytes of interest but does not occur endogenously can help correct for variations in sample extraction, and LC-MS injection volume.[11]
-
Normalization to a Measure of Sample Amount: To account for variations in the amount of starting material, the data should be normalized to a consistent measure such as:
-
Cell number: Determined by counting cells before quenching.
-
Total protein concentration: Measured from the cell pellet after metabolite extraction.
-
Total ion current (TIC): The sum of all ion intensities in a chromatogram. However, TIC normalization should be used with caution as it can be influenced by a few highly abundant ions.
-
Comparison of Normalization Strategies
| Normalization Strategy | Advantages | Disadvantages | When to Use |
| Correction for Natural Isotope Abundance | Essential for accurate determination of 13C enrichment from the tracer.[7][8] | Requires accurate knowledge of the elemental formula of the metabolite. | Always required for 13C-labeling studies. |
| Internal Standard Normalization | Corrects for sample-to-sample variation in extraction efficiency and instrument response.[11][12] | Requires a suitable internal standard that is not present in the biological system. | Recommended for most quantitative metabolomics studies. |
| Normalization to Cell Number/Protein | Directly accounts for differences in the amount of biological material. | Can be prone to measurement errors in cell counting or protein quantification. | When there is expected variability in cell growth or sample collection. |
| Probabilistic Quotient Normalization (PQN) | Can correct for dilution effects and is robust to a high proportion of changing metabolites.[1] | Assumes that the majority of metabolite concentrations do not change between samples. | Useful for large datasets with complex metabolic changes. |
Experimental Protocols
This section provides a detailed methodology for a typical this compound metabolomics experiment using adherent mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Seed adherent mammalian cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Culture the cells in their standard growth medium.
-
Media Change: One hour before labeling, replace the standard growth medium with fresh medium containing dialyzed fetal bovine serum to reduce the concentration of unlabeled glucose and other small molecules.[13]
-
Labeling: Replace the medium with pre-warmed labeling medium containing a known concentration of this compound (e.g., the same molar concentration as deoxyribose in the standard medium). The exact concentration and labeling time should be optimized for your specific cell line and experimental goals.[13][14] Incubate the cells for the desired duration (e.g., determined from a time-course experiment).
Sample Quenching and Metabolite Extraction
-
Quenching: To rapidly halt metabolic activity, remove the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl solution.[4] Then, add a sufficient volume of ice-cold 80% methanol (pre-chilled to -80°C) to each well to cover the cells.[3]
-
Cell Scraping and Collection: Place the plates on dry ice and use a cell scraper to detach the cells in the cold methanol. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously for 1 minute. Then, centrifuge at maximum speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube. The pellet can be saved for protein quantification.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
LC Separation: Inject the reconstituted sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).
-
MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurately measuring the mass of the isotopologues.[9] Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from a this compound metabolomics experiment.
Table 1: Isotopic Enrichment of Key Metabolites
This table shows the percentage of the metabolite pool that is labeled with 13C after a defined period of incubation with this compound.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Deoxyribose-5-phosphate | 10.2 | 5.1 | 84.7 | 0.0 | 0.0 | 0.0 |
| Ribose-5-phosphate | 95.3 | 4.1 | 0.6 | 0.0 | 0.0 | 0.0 |
| Sedoheptulose-7-phosphate | 92.1 | 6.5 | 1.4 | 0.0 | 0.0 | 0.0 |
| 3-Phosphoglycerate | 98.5 | 1.2 | 0.3 | 0.0 | - | - |
| Pyruvate | 99.1 | 0.9 | 0.0 | - | - | - |
M+n represents the isotopologue with 'n' 13C atoms. Data is corrected for natural isotope abundance.
Table 2: Relative Metabolic Fluxes
This table presents the relative contribution of the this compound tracer to different metabolic pathways, as determined by metabolic flux analysis.
| Metabolic Pathway | Control Group (Relative Flux) | Treatment Group (Relative Flux) | p-value |
| Pentose Phosphate Pathway (Oxidative) | 1.00 ± 0.12 | 1.52 ± 0.18 | <0.05 |
| Glycolysis | 1.00 ± 0.09 | 0.95 ± 0.11 | >0.05 |
| Deoxyribose Salvage | 1.00 ± 0.15 | 2.10 ± 0.25 | <0.01 |
Fluxes are normalized to the control group. Values are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound metabolomics.
Deoxyribose Metabolism
Caption: Catabolic pathway of Thyminose (Deoxyribose).
Experimental Workflow
Caption: Experimental workflow for this compound metabolomics.
Data Analysis Workflow
Caption: Data analysis workflow for 13C metabolomics data.
References
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mcgill.ca [mcgill.ca]
- 6. fiveable.me [fiveable.me]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 14. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
Technical Support Center: Minimizing Cytotoxicity of Thyminose-13C-2 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential cytotoxicity of Thyminose-13C-2 in long-term experimental studies.
This compound is a stable isotope-labeled version of Thyminose (2-deoxy-D-ribose), an endogenous metabolite.[1][2] While stable isotope labeling is generally not expected to alter the biological activity of a molecule, it is crucial to empirically determine the cytotoxic potential of any new compound in long-term cell culture. This guide offers strategies to identify, troubleshoot, and mitigate potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it be used in long-term studies?
A1: this compound is a specialized form of Thyminose where two carbon atoms have been replaced with the non-radioactive, stable isotope carbon-13.[1] It is primarily used as a tracer in metabolic flux analysis and as an internal standard for clinical mass spectrometry to precisely quantify endogenous Thyminose levels over time.[1] Long-term studies using this compound might aim to understand the long-term metabolic fate of deoxyribose or to monitor metabolic changes in chronic disease models.
Q2: Is this compound expected to be cytotoxic?
A2: Thyminose itself, as a naturally occurring sugar, is generally not considered highly toxic. However, at high concentrations, its parent molecule, 2-deoxy-D-ribose, has been shown to increase reactive oxygen species (ROS) in some cell lines.[2] The introduction of a ¹³C isotope is unlikely to change the fundamental biochemical properties of the molecule. However, impurities from the synthesis process or unexpected metabolic effects at high concentrations over long exposure times could potentially lead to cytotoxicity. Therefore, empirical testing is essential.
Q3: What are the initial steps to assess the cytotoxicity of this compound?
A3: A dose-response and time-course experiment is the recommended initial step. This involves treating your cell line of interest with a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours, and longer for chronic studies). Cell viability can be assessed using standard cytotoxicity assays like MTT, WST-1, or LDH release assays.
Q4: How can I distinguish between true cytotoxicity and other experimental artifacts?
A4: It is important to include proper controls in your experimental design.[3] These should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound.
-
Untreated Control: Cells cultured under normal conditions.
-
Positive Control: Cells treated with a known cytotoxic compound (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly.
-
Media Only Control: To measure background absorbance/fluorescence.[4]
Additionally, consider potential interference of the compound with the assay itself. For example, some compounds can chemically reduce MTT, leading to a false viability reading.[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High variability in cytotoxicity results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during compound addition. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Use calibrated pipettes. Change pipette tips for each concentration. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cytotoxicity at low concentrations of this compound. | 1. Contamination of the this compound stock. 2. High sensitivity of the specific cell line. 3. Interaction with components in the culture medium. | 1. Verify the purity of the compound if possible (e.g., via mass spectrometry). 2. Test the compound on a different, more robust cell line to compare sensitivity. 3. Consider using a serum-free or defined medium to eliminate variability from serum components. |
| Cell morphology changes without a significant decrease in viability assay signal. | 1. The compound may be causing cell stress or senescence, not acute cell death. 2. The chosen viability assay may not be sensitive to the mechanism of cell death. | 1. Perform microscopy to observe changes in cell shape, adherence, or the presence of vacuoles. Consider assays for senescence (e.g., β-galactosidase staining). 2. Use an orthogonal assay. For example, if you are using a metabolic assay (MTT), also use a membrane integrity assay (LDH release or a dye exclusion assay like Trypan Blue).[4] |
| Decreased cell proliferation over a long-term study. | 1. Cytostatic effects of this compound. 2. Nutrient depletion in the culture medium. 3. Accumulation of toxic metabolites. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time). 2. Replenish the culture medium more frequently. 3. Consider using a perfusion system or a bioreactor for very long-term studies to ensure a constant supply of fresh nutrients and removal of waste.[6] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
This table illustrates how to present IC50 data from initial cytotoxicity screenings.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (mM) |
| HEK293 | Human Embryonic Kidney | 48 | > 50 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 35.2 |
| SH-SY5Y | Human Neuroblastoma | 48 | 42.8 |
| Primary Human Fibroblasts | Connective Tissue | 72 | > 50 |
Note: These are example data and do not represent actual experimental results.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to cytotoxicity testing.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical flow for troubleshooting unexpected cytotoxicity results.
Caption: Potential metabolic pathways involving Thyminose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
refinement of extraction protocols for Thyminose-13C-2 labeled DNA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Thyminose-13C-2 for stable isotope probing (SIP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it incorporated into DNA?
A1: this compound is a stable isotope-labeled form of deoxyribose, the sugar component of the DNA nucleoside thymidine. When introduced to actively dividing cells, it is utilized in the thymidine salvage pathway for DNA synthesis.[1][2] The key enzyme in this pathway, thymidine kinase (TK), phosphorylates the labeled thymidine to thymidine monophosphate (TMP), which is then further phosphorylated to thymidine triphosphate (TTP) and incorporated into newly synthesized DNA.[3]
Q2: What is the primary application of this compound labeled DNA?
A2: The primary application is in DNA-based Stable Isotope Probing (SIP). DNA-SIP is a powerful technique used to identify active microorganisms in a complex community that are metabolizing a specific substrate. By providing this compound, researchers can trace the label into the DNA of proliferating organisms, allowing for the separation of their "heavy" labeled DNA from the "light" unlabeled DNA of inactive organisms.[4]
Q3: What level of 13C enrichment in my substrate is necessary for successful DNA-SIP?
A3: The required level of 13C enrichment can vary depending on the experimental conditions and the activity of the microbial community. However, studies have shown that detectable 13C-labeled DNA can be achieved with as low as 2 atom% 13C of a glucose substrate, with an ideal level around 10 atom% 13C.[5] It is crucial to ensure sufficient incorporation to distinguish the labeled DNA during density gradient centrifugation.[5]
Q4: How can I quantify the incorporation of this compound into DNA?
A4: A sensitive method for quantifying 13C enrichment in nucleic acids is ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS).[6] This technique can separate and detect all five nucleobases and their isotopologues, allowing for precise measurement of 13C incorporation from very small amounts of DNA.[6]
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound labeled DNA.
Low Yield of Labeled DNA
| Potential Cause | Recommended Solution |
| Low Incorporation Rate of this compound | Optimize incubation time and concentration of the labeled substrate. Ensure the target organisms are in an active growth phase. Consider that some organisms may lack an efficient thymidine salvage pathway.[7] |
| Inefficient Cell Lysis | Increase the incubation time with the lysis buffer or use a more rigorous mechanical disruption method (e.g., bead beating).[8] For frozen cell pellets, thaw slowly on ice to minimize DNA degradation.[9] |
| DNA Degradation | Handle samples gently throughout the extraction process. Use fresh samples whenever possible, as older samples can lead to DNA degradation.[8][9] If storing samples, flash-freeze in liquid nitrogen and store at -80°C.[9] |
| Poor DNA Precipitation | Ensure the correct volume of isopropanol or ethanol is used. Increase the precipitation time or perform it at a lower temperature (e.g., -20°C overnight). |
Contamination of DNA Samples
| Potential Cause | Recommended Solution |
| RNA Contamination | Treat the DNA extract with RNase A. Ensure the RNase A is active and used at the recommended concentration and incubation temperature. |
| Protein Contamination | Include a proteinase K digestion step in your protocol. Ensure complete digestion by optimizing incubation time and temperature. Perform phenol-chloroform extractions to remove proteins. |
| Humic Acid Contamination (for environmental samples) | Use a commercial DNA extraction kit designed for soil or other environmental samples, which often include steps to remove humic substances. Multiple DNA extractions from the same sample can also improve purity.[7] |
Issues with Downstream Analysis (e.g., PCR, Sequencing)
| Potential Cause | Recommended Solution |
| PCR Inhibition | Residual ethanol from wash steps or contaminants like salts and humic acids can inhibit PCR. Ensure the DNA pellet is properly dried before resuspension and that wash steps are performed correctly. |
| Low DNA Concentration for Sequencing | Concentrate the DNA sample using ethanol precipitation or a spin column. If yields are consistently low, consider pooling DNA from multiple extractions. |
| Inaccurate Quantification | Use a fluorometric method (e.g., Qubit) for quantification, as spectrophotometric methods (e.g., NanoDrop) can be skewed by contaminants like RNA and free nucleotides.[3] |
Experimental Protocols
Protocol 1: General DNA Extraction from Cultured Cells
-
Cell Harvesting: Pellet cells by centrifugation at 1000 x g for 1 minute. Discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 100 µl of cold PBS by gently pipetting up and down.
-
Enzymatic Digestion: Add 1 µl of Proteinase K and 3 µl of RNase A to the resuspended cells and mix by brief vortexing.
-
Lysis: Add 100 µl of Cell Lysis Buffer and vortex immediately and thoroughly. Incubate at 56°C for at least 5 minutes with agitation.
-
DNA Binding: Add the lysate to a gDNA purification column and centrifuge for 1 minute at >12,000 x g. Discard the flow-through.
-
Washing: Add 500 µl of gDNA Wash Buffer and centrifuge for 1 minute. Discard the flow-through. Repeat this step.
-
Elution: Transfer the column to a clean microfuge tube. Add 35-100 µl of preheated (60°C) gDNA Elution Buffer to the center of the membrane and incubate for 1 minute at room temperature. Centrifuge for 1 minute to elute the DNA.
Visualizations
Caption: Experimental workflow for this compound labeled DNA extraction.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]
- 3. researchgate.net [researchgate.net]
- 4. Thymidine Metabolism and the Measurement of the Rate of DNA Synthesis in Carrot Suspension Cultures: EVIDENCE FOR A DEGRADATION PATHWAY FOR THYMIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incorporation of thymidine analogs for studying replication kinetics in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling DNA with stable isotopes: economical and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Dilution with Thyminose-13C-2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thyminose-13C-2 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly those related to isotopic dilution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as Deoxyribose-13C-2, is a stable isotope-labeled form of deoxyribose. It is primarily used as a tracer in metabolic flux analysis (MFA) to investigate the de novo synthesis pathway of deoxyribonucleotides, which are the building blocks of DNA.[1] By tracking the incorporation of the 13C label into deoxyribonucleosides like deoxyadenosine, researchers can quantify the rate of new DNA synthesis.
Q2: What is isotopic dilution and why is it a concern when using this compound?
A2: Isotopic dilution is the decrease in the isotopic enrichment of a labeled compound (in this case, this compound) by the presence of its unlabeled counterpart.[2][3][4][5][6] In the context of this compound, this is a significant concern because cells can synthesize deoxyribonucleotides through two main pathways: the de novo pathway, which builds them from smaller molecules, and the salvage pathway, which recycles pre-existing nucleosides and bases.[7][8][9][10][11] this compound is a tracer for the de novo pathway. If the cell is actively using the salvage pathway, the pool of deoxyribonucleotides will be diluted with unlabeled molecules, leading to an underestimation of the true de novo synthesis rate.
Q3: How can I distinguish between the de novo and salvage pathways in my experiment?
A3: The experimental design itself, using a tracer like this compound or 13C-glucose that enters the de novo pathway, is the primary way to target this specific metabolic route.[8][9][10][11][12] The extent of isotopic dilution observed in your mass spectrometry data can provide insights into the relative activity of the salvage pathway. High levels of unlabeled deoxyribonucleosides in the presence of the 13C tracer suggest a significant contribution from the salvage pathway.
Q4: What is the importance of correcting for natural isotopic abundance?
A4: It is crucial to correct for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of 13C) in your mass spectrometry data.[2][3][5][7] Failure to do so will lead to an overestimation of the isotopic enrichment from your tracer and result in inaccurate flux calculations.[2][3] Most modern mass spectrometry software packages have built-in algorithms to perform this correction.[2][6]
Q5: How long should I run my labeling experiment to reach isotopic steady state?
A5: Reaching isotopic steady state, where the isotopic enrichment of the metabolite pool becomes constant, is critical for many metabolic flux analysis models. The time required to reach this state depends on the turnover rate of the metabolites in the pathway of interest. For nucleotide biosynthesis, this can take a considerable amount of time, often in the range of 24 hours for cultured cells. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments that can lead to unexpected isotopic dilution or other data inconsistencies.
| Problem | Potential Cause | Troubleshooting Steps |
| Low 13C Enrichment in Deoxyribonucleosides | 1. High Salvage Pathway Activity: Unlabeled precursors from the salvage pathway are diluting the labeled pool from the de novo pathway.[7][8][9][10][11] 2. Insufficient Labeling Time: The experiment may not have been run long enough to achieve significant incorporation of the 13C label. 3. Low Tracer Concentration: The concentration of this compound in the medium may be too low relative to other carbon sources. 4. Cell Culture Conditions: Factors such as cell density, growth phase, and media composition can influence metabolic pathway activity. | 1. Consider using inhibitors of the salvage pathway if experimentally appropriate. Analyze your data for a high abundance of the M+0 isotopologue. 2. Perform a time-course experiment to determine the optimal labeling duration. 3. Increase the concentration of this compound in your experimental medium. 4. Standardize and optimize your cell culture conditions to ensure consistency between experiments. |
| High Variability Between Replicates | 1. Inconsistent Cell Culture: Differences in cell number, viability, or growth phase between replicate samples. 2. Sample Preparation Errors: Inconsistent quenching, extraction, or derivatization of metabolites. 3. LC-MS System Instability: Fluctuations in the performance of the liquid chromatography or mass spectrometry system. | 1. Ensure precise and consistent cell seeding and harvesting procedures. 2. Follow a standardized and validated protocol for sample preparation. Use internal standards to monitor for variability. 3. Perform regular system suitability tests and use a quality control (QC) sample to monitor instrument performance throughout the analytical run. |
| Unexpected Mass Isotopomer Distribution | 1. Incorrect Natural Abundance Correction: The software algorithm may not be correctly configured for your molecule of interest.[2][3][5] 2. Contamination: Presence of unlabeled contaminants that co-elute with your analyte of interest. 3. Metabolic Scrambling: The 13C label may be distributed to other positions in the molecule through interconnected metabolic pathways. | 1. Verify the elemental composition and the correction algorithm used by your software. Manually check the correction for a known standard if possible. 2. Analyze a blank sample to identify potential sources of contamination. Improve chromatographic separation to resolve co-eluting peaks. 3. Carefully analyze the mass isotopomer distribution to identify patterns of scrambling and consult metabolic pathway databases to understand the potential routes. |
Quantitative Data Presentation
The following table provides an illustrative example of a mass isotopomer distribution (MID) for deoxyadenosine isolated from cells cultured with this compound. This data can be used to calculate the fractional enrichment and assess the degree of isotopic dilution.
Table 1: Illustrative Mass Isotopomer Distribution of Deoxyadenosine
| Mass Isotopomer | Unlabeled Control (Relative Abundance) | This compound Labeled (Relative Abundance) - Scenario A (Low Dilution) | This compound Labeled (Relative Abundance) - Scenario B (High Dilution) |
| M+0 | 90.0% | 20.0% | 60.0% |
| M+1 | 8.0% | 15.0% | 25.0% |
| M+2 | 1.5% | 60.0% | 12.0% |
| M+3 | 0.4% | 4.0% | 2.0% |
| M+4 | 0.1% | 0.8% | 0.8% |
| M+5 | <0.1% | 0.2% | 0.2% |
Note: This is a representative data table for illustrative purposes. Actual values will vary depending on the experimental conditions.
Calculation of Fractional Enrichment:
Fractional Enrichment (FE) can be calculated using the following formula:
FE = ( Σ (i * Ai) / n ) / ( Σ Ai )
Where:
-
i is the number of 13C atoms in the isotopomer (0, 1, 2, ...)
-
A_i is the relative abundance of the isotopomer
-
n is the number of carbon atoms in the molecule (or fragment) being analyzed
Experimental Protocols
Protocol: 13C Labeling with this compound and LC-MS Analysis of Deoxyribonucleosides
This protocol outlines the key steps for a stable isotope tracing experiment using this compound to measure de novo deoxyribonucleotide synthesis.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency and growth phase.
-
Replace the standard culture medium with a medium containing a known concentration of this compound. Ensure all other media components are consistent with your experimental design.
-
Incubate the cells for the predetermined optimal labeling time to approach isotopic steady state.
2. Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest all enzymatic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
3. DNA Hydrolysis:
-
Isolate genomic DNA from a parallel set of labeled cells using a standard DNA extraction kit.
-
Enzymatically hydrolyze the DNA to individual deoxyribonucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
4. LC-MS/MS Analysis:
-
Analyze the extracted metabolites and hydrolyzed DNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reversed-phase column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the deoxyribonucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to specifically detect and quantify the different mass isotopologues of the deoxyribonucleosides of interest (e.g., deoxyadenosine).
5. Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the target deoxyribonucleosides.
-
Correct the raw data for natural isotopic abundance using appropriate software.
-
Calculate the fractional enrichment and mass isotopomer distribution.
-
Use the corrected and calculated data for metabolic flux analysis.
Visualizations
De Novo vs. Salvage Pathway for Deoxyribonucleotide Synthesis
The following diagram illustrates the two main pathways for deoxyribonucleotide synthesis and highlights where this compound enters the de novo pathway and how the salvage pathway can lead to isotopic dilution.
Caption: Deoxyribonucleotide synthesis pathways and isotopic dilution.
Experimental Workflow for this compound Tracing
This diagram outlines the general experimental workflow for a stable isotope tracing experiment using this compound.
Caption: Experimental workflow for this compound tracing.
Troubleshooting Logic for Low Isotopic Enrichment
This diagram provides a logical flow for troubleshooting low isotopic enrichment in your experimental results.
Caption: Troubleshooting logic for low isotopic enrichment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 10. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De novo and salvage pathway of nucleotides synthesis.pptx [slideshare.net]
- 12. Metabolic flux analysis and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Thyminose-13C-2 as a Marker for De Novo Nucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately measuring de novo nucleotide synthesis is crucial for understanding cell proliferation, cancer biology, and the efficacy of therapeutic agents. This guide provides an objective comparison of Thyminose-13C-2, a stable isotope-labeled marker, with established alternatives like Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU), supported by experimental principles and data.
This document outlines the validation of this compound as a robust marker for tracking the de novo synthesis of nucleotides. By leveraging stable isotope labeling, this method offers a non-toxic and highly specific alternative to traditional thymidine analogs. Below, we present a detailed comparison with existing methods, experimental protocols, and the underlying biochemical pathways.
Comparison of Markers for De Novo Nucleotide Synthesis
The selection of a suitable marker for tracking DNA synthesis is critical and depends on the experimental goals, cell type, and available instrumentation. Here, we compare this compound with the widely used thymidine analogs, BrdU and EdU.
| Feature | This compound | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Principle of Detection | Mass Spectrometry (GC-MS or LC-MS/MS) | Immunohistochemistry (IHC) or Flow Cytometry using anti-BrdU antibody | Click Chemistry-based fluorescence detection |
| Pathway Labeled | De novo nucleotide synthesis | Nucleoside salvage pathway | Nucleoside salvage pathway |
| Toxicity | Non-toxic, as it utilizes a naturally occurring metabolite. | Can be toxic to cells and may affect DNA stability.[1] | Less toxic than BrdU, but can still induce DNA damage response at higher concentrations. |
| Sample Preparation | Requires DNA extraction, hydrolysis, and derivatization for MS analysis. | Involves harsh DNA denaturation (acid or heat) to allow antibody access.[2][3][4] | Milder "click" reaction that does not require DNA denaturation.[2][3] |
| Multiplexing | Compatible with other mass spectrometry-based analyses. | Can be challenging with other antibody-based staining due to harsh denaturation steps. | Easily multiplexed with fluorescent probes and antibodies. |
| Sensitivity | High sensitivity, capable of detecting low levels of incorporation.[5] | High sensitivity, widely validated.[6] | Very high sensitivity due to the efficiency of the click reaction.[2] |
| In Vivo Applications | Suitable for in vivo studies in animals and humans due to its non-toxic nature.[1][7] | Widely used in animal models. | Used in animal models. |
| Temporal Resolution | Provides a precise measure of DNA synthesis over the labeling period. | Provides a snapshot of cells in S-phase during the labeling pulse. | Similar to BrdU, offers a precise window of DNA synthesis. |
Experimental Protocols
Validating this compound Incorporation via Mass Spectrometry
This protocol is based on established methods for measuring DNA synthesis using stable isotope-labeled precursors that enter the de novo nucleotide synthesis pathway.[1][5][7]
1. Cell Culture and Labeling:
-
Culture cells in a standard medium. For the experimental group, replace the standard medium with a medium containing this compound at a predetermined concentration.
-
Incubate the cells for a period sufficient to allow for incorporation into newly synthesized DNA (e.g., one to two cell cycles).
2. Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
Quantify the extracted DNA to ensure a sufficient amount for mass spectrometry analysis (typically >1 µg).[5]
3. DNA Hydrolysis:
-
Enzymatically hydrolyze the genomic DNA to individual deoxyribonucleosides. This can be achieved using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
4. Derivatization (for GC-MS):
-
Derivatize the deoxyribonucleosides to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is the preparation of pentane-tetraacetate (PTA) derivatives.[5]
5. Mass Spectrometry Analysis:
-
Analyze the derivatized samples using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Monitor the mass isotopomer distribution of the deoxyribose moiety to determine the enrichment of 13C.
-
The fraction of newly synthesized DNA can be calculated by comparing the isotopic enrichment in the DNA to the enrichment of the this compound in the culture medium.
BrdU Incorporation Assay
1. Labeling:
-
Add BrdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired labeling period (e.g., 1-24 hours).[6]
2. Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer.
3. DNA Denaturation:
-
Treat the cells with an acid solution (e.g., 2M HCl) or heat to denature the DNA and expose the incorporated BrdU.[2][4]
4. Antibody Staining:
-
Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.
5. Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry.
EdU Incorporation Assay
1. Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired labeling period.
2. Fixation and Permeabilization:
-
Fix and permeabilize the cells as in the BrdU protocol.
3. Click Chemistry Reaction:
-
Incubate the cells with a reaction cocktail containing a fluorescent azide and a copper catalyst. The azide will covalently bind to the ethynyl group of the incorporated EdU.
4. Analysis:
-
Wash the cells and analyze them using fluorescence microscopy or flow cytometry.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: De Novo vs. Salvage Pathways for DNA Synthesis.
Caption: this compound Experimental Workflow.
Caption: Decision flow for selecting a DNA synthesis marker.
References
- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What are the limitations of BrdU? | AAT Bioquest [aatbio.com]
- 5. Advances in the stable isotope-mass spectrometric measurement of DNA synthesis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Proliferation Assays: BrdU and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of cell proliferation is critical for advancing research in numerous fields, from cancer biology to regenerative medicine. For decades, the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) has been a cornerstone for assessing DNA synthesis and cell cycle progression. However, the emergence of newer techniques necessitates a careful evaluation of the available methods. This guide provides an objective comparison of BrdU with its prominent alternative, 5-ethynyl-2'-deoxyuridine (EdU), and clarifies the distinct application of stable isotope-labeled compounds like Thyminose-13C-2.
Understanding the Tools: Mechanism of Action
BrdU: The Established Standard
BrdU is a synthetic analog of thymidine, a natural nucleoside. During the S-phase of the cell cycle, when DNA replication occurs, actively proliferating cells incorporate BrdU into their newly synthesized DNA in place of thymidine.[1][2] Once incorporated, the BrdU can be detected using specific antibodies, allowing for the identification and quantification of cells that were actively dividing during the labeling period.[1][2]
This compound: A Tool for Metabolic Insight
In contrast, this compound, a stable isotope-labeled version of deoxyribose, is not primarily used for cell proliferation assays in the same manner as BrdU.[3][4] As an endogenous metabolite with a carbon-13 label, its primary application lies in metabolic flux analysis and as an internal standard for clinical mass spectrometry.[3] Researchers use such labeled compounds to trace the path of molecules through metabolic pathways, providing a quantitative understanding of cellular metabolism rather than a simple measure of cell division.[5][6][7]
Performance Comparison: BrdU vs. EdU
Given that this compound serves a different experimental purpose, a more relevant and practical comparison for researchers interested in cell cycle analysis is between BrdU and its direct successor, EdU.
| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based detection requiring DNA denaturation.[1][8][9] | Click chemistry-based detection with a fluorescent azide.[1][10][11] |
| Protocol Complexity | Lengthy protocol involving harsh DNA denaturation steps (e.g., HCl or DNase treatment).[8][9][10] | Faster and simpler protocol that does not require DNA denaturation.[1][10] |
| Sample Integrity | Harsh denaturation can damage sample morphology and epitopes for co-staining.[1][9] | Milder conditions preserve cellular and tissue architecture, ideal for multiplexing.[1] |
| Cytotoxicity | Known to be cytotoxic, mutagenic, and can alter the cell cycle.[11][12][13] | Also exhibits cytotoxicity, with some studies suggesting it can be more cytotoxic than BrdU.[2][12][13] |
| Compatibility | Established and extensively validated across numerous studies. | Growing in popularity due to its streamlined protocol and compatibility with other stains. |
Experimental Protocols
BrdU Staining for Flow Cytometry
This protocol is a standard procedure for analyzing cell cycle progression using BrdU incorporation followed by flow cytometric analysis.
-
Cell Labeling: Incubate cells with BrdU (typically 10 µM) for a desired period (e.g., 30 minutes to 24 hours) to allow for its incorporation into the DNA of proliferating cells.[1]
-
Harvest and Fixation: Harvest the cells and fix them in 70% cold ethanol. This step permeabilizes the cells and preserves their morphology.[14]
-
DNA Denaturation: Resuspend the fixed cells in 2M HCl for a specific duration (e.g., 30 minutes) at room temperature to unwind the DNA, exposing the incorporated BrdU.[10][14]
-
Neutralization: Neutralize the acid by washing the cells with a buffer such as 0.1 M sodium borate.
-
Antibody Staining: Incubate the cells with a primary antibody specific to BrdU.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
DNA Staining: Counterstain the total DNA content with a fluorescent dye like Propidium Iodide (PI) or DAPI. This allows for the visualization of the different phases of the cell cycle.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in G0/G1, S, and G2/M phases.
EdU Staining for Flow Cytometry
The EdU protocol offers a more streamlined workflow due to the use of click chemistry for detection.
-
Cell Labeling: Incubate cells with EdU (typically 10 µM) for the desired pulse duration.
-
Harvest and Fixation: Harvest and fix the cells using a formaldehyde-based fixative.[1]
-
Permeabilization: Permeabilize the cells using a detergent-based buffer to allow entry of the detection reagents.
-
Click-iT® Reaction: Incubate the cells with the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and a copper catalyst. The azide will covalently bind to the ethynyl group of the incorporated EdU.[1][10][11]
-
DNA Staining: Stain the total DNA with a suitable dye like DAPI or PI.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
Visualizing the Processes
To further clarify the methodologies and mechanisms, the following diagrams illustrate the key workflows and concepts.
References
- 1. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - BE [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
Tracing the Building Blocks of Life: A Comparative Guide to Thyminose-13C-2 and 13C-Glucose in Nucleotide Metabolism Research
For researchers, scientists, and drug development professionals, understanding the intricate pathways of nucleotide metabolism is paramount. This guide provides a comprehensive comparison of two key isotopic tracers, Thyminose-13C-2 and 13C-Glucose, for studying the synthesis of DNA and RNA precursors. We delve into the experimental data, detailed protocols, and the fundamental differences in the metabolic pathways these tracers illuminate.
The synthesis of nucleotides, the fundamental units of DNA and RNA, is a critical process for cell growth, proliferation, and function. Cells employ two primary strategies for acquiring these essential molecules: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases. To investigate these pathways, researchers utilize stable isotope-labeled compounds that act as tracers, allowing for the precise tracking of atoms through complex metabolic networks.
This guide focuses on a comparative analysis of two such tracers: the widely used 13C-glucose and the more specialized, conceptual tracer, this compound (a labeled form of deoxyribose). While 13C-glucose is a cornerstone for probing the de novo pathway, this compound offers a direct window into the salvage of deoxyribonucleosides for DNA synthesis.
At a Glance: this compound vs. 13C-Glucose
| Feature | This compound (13C-Deoxyribose) | 13C-Glucose |
| Metabolic Pathway Traced | Primarily the salvage pathway for deoxyribonucleotides. | Primarily the de novo synthesis pathway for ribonucleotides and deoxyribonucleotides. |
| Point of Entry | Enters directly into the deoxyribonucleoside pool for phosphorylation and incorporation into DNA. | Enters glycolysis and the Pentose Phosphate Pathway (PPP) to form the ribose and deoxyribose backbones of nucleotides. |
| Primary Application | Quantifying the contribution of recycled deoxyribonucleosides to DNA synthesis. | Measuring the flux through the Pentose Phosphate Pathway and overall de novo nucleotide biosynthesis. |
| Information Provided | Rate of DNA turnover and repair; reliance on extracellular or recycled nucleosides. | Rate of new nucleotide synthesis from glucose; activity of the PPP and its branches. |
| Key Analytical Technique | Mass Spectrometry (MS) to detect 13C enrichment in deoxyribonucleosides of DNA hydrolysates. | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to measure 13C isotopologue distribution in nucleotides and their precursors. |
Delving Deeper: Understanding the Pathways
To appreciate the distinct roles of these tracers, it is essential to visualize the metabolic pathways they navigate.
De Novo and Salvage Pathways of Nucleotide Synthesis
Caption: De novo and salvage pathways for nucleotide synthesis, highlighting the entry points of 13C-Glucose and this compound.
Experimental Data Insights
Quantitative Data Comparison
| Parameter Measured | Data Obtained with 13C-Glucose | Data Potentially Obtained with this compound |
| Fractional contribution of glucose to nucleotide ribose | High, as glucose is the primary precursor for the ribose backbone in de novo synthesis.[1][2] | Negligible, as this tracer bypasses the de novo pathway. |
| Flux through the Pentose Phosphate Pathway (PPP) | Can be quantified by analyzing the isotopologue distribution in ribose and downstream metabolites.[3][4][5] | Not directly measured. |
| Rate of de novo nucleotide synthesis | Can be calculated based on the rate of 13C incorporation into the nucleotide pool.[6][7] | Not measured. |
| Fractional contribution of salvage to the deoxyribonucleotide pool | Can be inferred by the dilution of 13C-label from glucose in the deoxyribonucleotide pool. | Can be directly measured by the enrichment of 13C in the deoxyribonucleotide pool. |
| Rate of DNA turnover/repair | Can be estimated, but is convoluted with de novo synthesis rates. | Can be more directly assessed by the rate of incorporation and loss of the 13C-deoxyribose label in DNA. |
Experimental Protocols: A How-To Guide
Protocol 1: Tracing De Novo Nucleotide Synthesis with 13C-Glucose
This protocol outlines a general workflow for using uniformly labeled 13C-glucose ([U-13C6]glucose) to measure its contribution to nucleotide biosynthesis in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase in standard glucose-containing medium.
-
To initiate labeling, replace the standard medium with glucose-free medium supplemented with a known concentration of [U-13C6]glucose (e.g., 10 mM) and dialyzed fetal bovine serum.[7]
-
Incubate cells for a time course (e.g., 0, 6, 12, 24 hours) to monitor the incorporation of 13C into metabolites. The duration should be sufficient to achieve isotopic steady-state in the nucleotide pools, which can take 6-15 hours.[6]
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 40:40:20 v/v/v).[6]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
3. Sample Analysis by LC-MS/MS:
-
Analyze the supernatant containing polar metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Use a method optimized for the separation and detection of nucleotides and their precursors.
-
Acquire data in full scan mode to observe the mass isotopologue distribution (MID) of the targeted metabolites.
4. Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional contribution of glucose to the carbon backbone of ribose and deoxyribose by analyzing the MIDs of nucleotides (e.g., ATP, dATP).
-
Use metabolic flux analysis (MFA) software to model the flux through the pentose phosphate pathway and other related pathways.[5][9]
Protocol 2: Conceptual Protocol for Tracing the Salvage Pathway with this compound
While specific experimental data for this compound is limited, this conceptual protocol outlines how a 13C-labeled deoxyribose tracer could be used to study the nucleotide salvage pathway.
1. Cell Culture and Labeling:
-
Culture cells in standard medium.
-
Introduce this compound (or another 13C-labeled deoxyribose) into the culture medium at a known concentration.
-
Incubate for a time course to allow for uptake and incorporation into the DNA.
2. DNA Extraction and Hydrolysis:
-
Harvest the cells at different time points.
-
Isolate genomic DNA using a standard DNA extraction kit.
-
Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides (dG, dA, dC, dT).
3. Sample Analysis by LC-MS/MS:
-
Analyze the DNA hydrolysate by LC-MS/MS to separate and quantify the deoxyribonucleosides.
-
Monitor the mass spectra for the incorporation of 13C into the deoxyribose moiety of each deoxyribonucleoside.
4. Data Analysis:
-
Determine the percentage of 13C enrichment in the deoxyribonucleoside pool.
-
This enrichment directly reflects the proportion of the deoxyribonucleotide pool that is derived from the salvage of the labeled deoxyribose.
-
The rate of incorporation can be used to estimate the rate of DNA synthesis via the salvage pathway.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope tracing experiment in nucleotide metabolism research.
Caption: A generalized experimental workflow for stable isotope tracing of nucleotide metabolism.
Choosing the Right Tool for the Job
The selection of this compound versus 13C-glucose depends entirely on the specific research question.
-
To investigate the overall contribution of glucose to nucleotide synthesis and the activity of the pentose phosphate pathway, 13C-glucose is the tracer of choice. This is particularly relevant in studies of cancer metabolism, where the PPP is often upregulated to support rapid proliferation.[3][4][5]
-
To specifically query the contribution of the deoxyribonucleoside salvage pathway to DNA synthesis and repair, a labeled deoxyribose tracer like this compound would be the ideal tool. This is crucial for understanding how cells, especially cancer cells, might bypass de novo synthesis inhibition by relying on salvaged precursors.[10]
In many biological systems, both the de novo and salvage pathways are active and their relative contributions can shift in response to different conditions.[11] Therefore, a comprehensive understanding of nucleotide metabolism may ultimately require the use of multiple tracers in parallel experiments to dissect the intricate interplay between these two fundamental pathways. While the application of this compound is currently less documented, its potential to directly probe the salvage pathway makes it a valuable conceptual tool and a promising avenue for future research in nucleotide metabolism.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Semantic Scholar [semanticscholar.org]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monitoring DNA Synthesis: Specificity of ¹³C-Labeled Thymidine
In the realms of cellular biology, oncology, and drug development, the precise measurement of DNA synthesis is fundamental to understanding cell proliferation, cytotoxicity, and the efficacy of therapeutic agents. A variety of methods have been developed to track the incorporation of labeled nucleosides into newly synthesized DNA. This guide provides a detailed comparison of a stable isotope-labeling method, represented by ¹³C-labeled thymidine (as a proxy for the specific "Thyminose-13C-2"), with the widely used thymidine analogs, 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).
Quantitative Comparison of DNA Synthesis Monitoring Methods
The choice of a DNA synthesis assay depends on several factors, including the experimental system, the required sensitivity, and the need for multiplexing with other cellular markers. The following table summarizes the key characteristics of ¹³C-labeled thymidine, BrdU, and EdU to aid in this selection.
| Feature | ¹³C-Labeled Thymidine | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Principle of Labeling | Incorporation of a stable isotope-labeled natural nucleoside into DNA. | Incorporation of a halogenated thymidine analog into DNA. | Incorporation of a thymidine analog with an alkyne group into DNA. |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS) or NMR Spectroscopy.[1][2][3] | Antibody-based detection (requires DNA denaturation).[4][5][6] | Copper-catalyzed "click chemistry" with a fluorescent azide.[5][7][8] |
| Sensitivity | High, capable of detecting low levels of incorporation.[1] | Good, but can be limited by antibody accessibility.[5] | Very high, often superior to BrdU.[5][7] |
| Toxicity | Low, as it is a non-radioactive, stable isotope of a natural molecule.[9][10] | Can be toxic and affect cell cycle progression with long-term exposure.[8] | Generally considered less toxic than BrdU. |
| Multiplexing Capability | Excellent, compatible with other assays. | Poor, harsh DNA denaturation can destroy epitopes for other antibodies.[5][8] | Excellent, mild reaction conditions preserve cellular integrity for co-staining.[5][8] |
| Advantages | - Non-invasive and non-toxic.- Allows for dynamic, time-course studies.- Provides quantitative data on isotope enrichment.[1][2] | - Well-established method with numerous protocols.- Widely available antibodies and reagents. | - Fast and simple detection protocol.- High sensitivity and specificity.- Excellent for multiplexing and in situ imaging.[7][8] |
| Disadvantages | - Requires specialized equipment (Mass Spectrometer or NMR).- Higher cost of labeled isotopes.[11][12] | - Requires harsh DNA denaturation.- Can damage cellular structures.- Antibody penetration can be an issue.[4][5] | - Copper catalyst can have some toxicity in living cells. |
Signaling Pathways and Experimental Workflows
DNA Synthesis and Nucleotide Salvage Pathway
Nucleotides for DNA synthesis are produced through two main pathways: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[13][14][15][16] Thymidine and its analogs are primarily incorporated into DNA via the salvage pathway, where they are phosphorylated to thymidine triphosphate (TTP) and then used by DNA polymerase.
Caption: De novo and salvage pathways for thymidine nucleotide synthesis and incorporation into DNA.
Experimental Protocols
Protocol 1: ¹³C-Labeled Thymidine Incorporation Assay
This protocol outlines the general steps for labeling cells with ¹³C-labeled thymidine and preparing the DNA for mass spectrometry analysis.
Caption: Workflow for ¹³C-labeled thymidine DNA incorporation analysis.
Methodology:
-
Cell Labeling: Culture cells in the presence of ¹³C-labeled thymidine for a defined period. The concentration and labeling time should be optimized for the specific cell type and experimental question.[17]
-
DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Hydrolyze the purified DNA to its constituent nucleobases, typically using acid hydrolysis.[2][3]
-
HPLC Separation: Separate the nucleobases using high-performance liquid chromatography (HPLC).[2][3]
-
Mass Spectrometry: Analyze the separated nucleobases by tandem mass spectrometry (MS/MS) to determine the ratio of ¹³C-labeled thymine to unlabeled thymine.[1][2]
-
Data Analysis: Calculate the percentage of ¹³C enrichment in the DNA, which corresponds to the level of DNA synthesis during the labeling period.
Protocol 2: BrdU Incorporation Assay
This protocol describes the standard procedure for labeling cells with BrdU and detecting its incorporation using immunocytochemistry.
Caption: Workflow for BrdU incorporation detection.
Methodology:
-
Cell Labeling: Add BrdU to the cell culture medium and incubate for the desired duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes.
-
DNA Denaturation: This is a critical step to expose the incorporated BrdU. Treat the cells with hydrochloric acid or a nuclease to denature the DNA.[4][5][6]
-
Antibody Staining: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.[6][7]
-
Imaging: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
Protocol 3: EdU Incorporation Assay
This protocol details the "click chemistry"-based detection of EdU incorporation in cells.
Caption: Workflow for EdU incorporation detection via click chemistry.
Methodology:
-
Cell Labeling: Incubate cells with EdU for the desired pulse time.
-
Fixation and Permeabilization: Fix and permeabilize the cells as in the BrdU protocol. DNA denaturation is not required.[8]
-
Click Reaction: Prepare a reaction cocktail containing a fluorescent azide and a copper catalyst. Incubate the cells with this cocktail to ligate the fluorescent probe to the alkyne group of EdU.[5][7]
-
Washing: Wash the cells to remove excess reagents.
-
Imaging: Analyze the results using fluorescence microscopy or flow cytometry. The mild reaction conditions make this method highly compatible with co-staining for other cellular markers.[5]
Conclusion
The choice of method for monitoring DNA synthesis is critical for obtaining accurate and reliable data. While BrdU has been a long-standing tool, its requirement for harsh DNA denaturation limits its use in multi-parametric analyses.[4][5] EdU, with its bio-orthogonal click chemistry detection, offers a significant improvement in terms of speed, sensitivity, and compatibility with other fluorescent probes.[5][7][8]
Stable isotope labeling with compounds like ¹³C-labeled thymidine represents a powerful, non-perturbative approach that provides highly quantitative data.[1][2] This method is particularly advantageous for in vivo studies and for applications in drug development where understanding the metabolic flux through the DNA synthesis pathway is crucial. The specificity of ¹³C-labeled thymidine for the DNA synthesis pathway, combined with the precision of mass spectrometry, makes it an excellent choice for researchers seeking to perform detailed and dynamic studies of cell proliferation.
References
- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
comparative analysis of Thyminose-13C-2 and 15N-thymidine for proliferation assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular proliferation assays, stable isotope labeling coupled with mass spectrometry has emerged as a powerful, non-radioactive alternative to traditional methods. This guide provides a detailed comparative analysis of two such labeling reagents, Thyminose-13C-2 and 15N-thymidine, to assist researchers in selecting the optimal tool for their experimental needs. While direct comparative studies are limited, this guide draws upon established principles of stable isotope labeling and mass spectrometry to present a comprehensive overview.
Executive Summary
Both this compound (a component of 13C-labeled thymidine) and 15N-thymidine are stable isotope-labeled nucleosides that are incorporated into newly synthesized DNA during cell proliferation. Their primary distinction lies in the isotopic label—¹³C versus ¹⁵N—which influences their detection, potential for multiplexing, and the complexity of data analysis. 15N-thymidine benefits from a lower natural abundance of ¹⁵N, leading to a higher signal-to-noise ratio in many applications.[1][2][3] Conversely, the use of ¹³C-labeled compounds is widespread in metabolic flux analysis and can be advantageous in studies aiming to trace carbon metabolism alongside proliferation.[4][5][6][7][8] The choice between these two powerful tools will ultimately depend on the specific experimental goals, available instrumentation, and the desired complexity of the study.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key characteristics and performance aspects of this compound (as part of ¹³C-thymidine) and 15N-thymidine for proliferation assays.
| Feature | This compound (¹³C-Thymidine) | 15N-Thymidine | Key Considerations |
| Principle of Detection | Mass shift of +n Da for each incorporated ¹³C atom detected by mass spectrometry. | Mass shift of +n Da for each incorporated ¹⁵N atom detected by mass spectrometry. | Both rely on the change in mass-to-charge ratio for detection and quantification. |
| Natural Abundance of Isotope | ~1.1% | ~0.37% | The lower natural abundance of ¹⁵N provides a lower background and potentially higher signal-to-noise ratio.[1][2][3][] |
| Mass Shift per Labeled Nucleoside | Variable, depending on the number of ¹³C labels incorporated. | Typically +2 Da for thymidine labeled in the pyrimidine ring. | The larger potential mass shift with multiple ¹³C labels can aid in resolving isotopic peaks.[] |
| Instrumentation | Mass Spectrometry (e.g., LC-MS/MS, GC-MS, MIMS/NanoSIMS). | Mass Spectrometry (e.g., MIMS/NanoSIMS, IRMS).[1][10] | Multi-Isotope Imaging Mass Spectrometry (MIMS) can detect and differentiate both isotopes simultaneously.[3][11] |
| Suitability for Multiplexing | High. Can be used in conjunction with other stable isotopes like ¹⁵N, ²H, and ¹⁸O for pulse-chase experiments.[3][11] | High. Can be combined with ¹³C, ²H, and ¹⁸O labeled compounds.[3][11] | MIMS is particularly powerful for multiplexed stable isotope imaging.[3][11] |
| Data Analysis Complexity | Can be more complex due to the higher natural abundance of ¹³C and the potential for multiple ¹³C atoms in fragments, which can complicate mass spectra.[] | Generally simpler due to the lower natural abundance and more straightforward mass shift pattern.[] | The choice of analytical software and expertise in isotopic data analysis is crucial for both. |
| Applications in Metabolic Studies | Excellent for integration with ¹³C-based metabolic flux analysis (MFA) to simultaneously study proliferation and carbon metabolism.[4][5][6][7][8] | Can be used alongside other labeled compounds, but ¹³C is the standard for tracing carbon-central metabolism. | For studies linking cell division directly to specific metabolic pathways, ¹³C-labeling offers a distinct advantage. |
| Safety | Non-radioactive and considered safe for in vitro and in vivo studies.[] | Non-radioactive and has been used in human studies, including infants, demonstrating a high safety profile.[2][3][10] | Both are significant improvements over radioactive tracers like ³H-thymidine.[2][3] |
Experimental Protocols
The following are generalized protocols for cell proliferation assays using stable isotope-labeled thymidine and mass spectrometry. Specific parameters will need to be optimized for the cell type and experimental system.
In Vitro Cell Proliferation Assay
-
Cell Culture: Plate cells at a desired density in appropriate culture medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Labeling: Introduce the stable isotope-labeled thymidine (either ¹³C-labeled or ¹⁵N-labeled) into the culture medium at a predetermined concentration. The optimal concentration and labeling duration will depend on the cell proliferation rate.
-
Incubation: Continue to incubate the cells for a period sufficient to allow for incorporation of the labeled thymidine into newly synthesized DNA. This can range from a few hours to several days.
-
Cell Harvest and DNA Extraction:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, detach using trypsin or another appropriate method and then pellet.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.
-
-
DNA Hydrolysis:
-
Hydrolyze the extracted DNA to individual nucleosides or nucleobases using enzymatic digestion (e.g., with nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) or acid hydrolysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Purify the resulting nucleosides/nucleobases, often by solid-phase extraction or other chromatographic methods.
-
Derivatize the samples if necessary for the chosen mass spectrometry method (e.g., for GC-MS).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an appropriate mass spectrometer (e.g., LC-MS/MS, GC-MS, or NanoSIMS for imaging).
-
For LC-MS/MS or GC-MS, quantify the ratio of the labeled to unlabeled thymidine (or its derivative) based on the mass-to-charge ratios of the respective ions.
-
For MIMS, acquire images of the isotopic ratios (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) to visualize and quantify label incorporation at a subcellular level.[1][3][11]
-
-
Data Analysis: Calculate the percentage of newly synthesized DNA based on the isotopic enrichment in the labeled samples compared to unlabeled controls.
In Vivo Cell Proliferation Assay (General Workflow)
-
Administration of Labeled Thymidine: Administer the stable isotope-labeled thymidine to the animal model. The route of administration (e.g., intraperitoneal injection, oral gavage, or in drinking water) and dosing regimen will depend on the specific research question and animal model.[1][2][3][10]
-
Tissue Collection and Processing: At the desired time point, euthanize the animal and collect the tissue of interest. Process the tissue for either DNA extraction (for bulk analysis) or for imaging mass spectrometry (for spatial analysis).[2][10]
-
Sample Preparation for Analysis:
-
For bulk analysis, follow steps 4-6 of the in vitro protocol.
-
For MIMS analysis, fix, embed, and section the tissue according to established protocols for imaging mass spectrometry.[10]
-
-
Mass Spectrometry Analysis and Data Interpretation: Perform the analysis as described in steps 7 and 8 of the in vitro protocol, correlating the isotopic enrichment with the specific cell populations or tissue structures.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. Metabolic imaging at the nanoscale with Multi-Isotope Imaging Mass Spectrometry (MIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Mass Spectrometry Data for Thyminose-13C-2 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for quantifying Thyminose-13C-2 using mass spectrometry. While specific experimental data for this compound is not publicly available, this document outlines a typical validation workflow and presents illustrative data based on the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] Stable isotope-labeled compounds like this compound are crucial as internal standards in mass spectrometry to ensure accurate quantification in complex biological matrices.[5][6][7]
Comparative Analysis of Analytical Methods
The quantification of this compound in biological samples is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is favored for its high selectivity, sensitivity, and the ability to differentiate the isotopically labeled this compound from its endogenous, unlabeled counterpart. The use of a stable isotope-labeled internal standard is a best practice that corrects for variability during sample preparation and analysis, leading to improved precision and accuracy.[7]
Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV or other detectors, may lack the specificity to distinguish between the labeled and unlabeled forms and are generally less sensitive than mass spectrometry.
Below is a comparative summary of key performance parameters expected from a validated LC-MS/MS method for this compound quantification, based on regulatory guidelines.
Table 1: Summary of Quantitative Validation Parameters
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Illustrative Performance Data for this compound Method |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV | 1 ng/mL |
| Accuracy | Within ±15% of nominal concentration (except LLOQ) | -1.8% to 2.5% deviation |
| Precision (CV) | ≤ 15% (except LLOQ) | Intra-day: 2.1% - 4.5%; Inter-day: 3.8% - 6.2% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No interference observed in blank matrix from 6 different sources |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.5% |
| Recovery | Consistent and reproducible | Analyte: 85.2% ± 4.1%; IS: 88.9% ± 3.5% |
| Stability | Within ±15% of initial concentration under various storage conditions | Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 90 days at -80°C |
Detailed Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any successful validation. The following outlines a typical procedure for the quantification of this compound in human plasma.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples and quality control (QC) standards on ice.
-
To 100 µL of plasma, add 20 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol), except for blank samples.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge briefly before placing in the autosampler.
Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thyminose (Analyte): Precursor Ion > Product Ion (To be determined experimentally)
-
This compound (IS): Precursor Ion > Product Ion (To be determined experimentally, reflecting the +2 Da mass shift)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Source Temperature: 150°C; Desolvation Temperature: 400°C; Gas Flows optimized).
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the experimental workflow and a relevant biological pathway for Thyminose.
Caption: Experimental workflow for this compound quantification.
Thyminose, also known as deoxyribose, is a fundamental component of DNA. Its metabolism is central to the nucleotide salvage pathway, which recycles nucleobases and nucleosides from the degradation of DNA and RNA.
Caption: Simplified Nucleotide Salvage Pathway involving Thyminose (Deoxyribose).
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to ¹³C-Labeled Deoxyribose Isotopologues: A Comparative Study
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways, studying macromolecular structures, and understanding drug metabolism. Among these, ¹³C-labeled deoxyribose isotopologues are powerful tools for investigating DNA synthesis, repair, and the metabolic fate of the deoxyribose moiety. This guide provides a comparative overview of different ¹³C-labeled deoxyribose isotopologues, supported by experimental data and detailed protocols to aid in experimental design and execution.
This guide will delve into the various commercially available and synthetically accessible ¹³C-labeled deoxyribose isotopologues. We will compare their utility in different applications, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based techniques. The advantages and disadvantages of specific labeling patterns will be discussed to help researchers select the optimal isotopologue for their specific research questions.
Performance Comparison of ¹³C-Deoxyribose Isotopologues
The choice of a specific ¹³C-deoxyribose isotopologue is dictated by the analytical technique employed and the biological question being addressed. Uniformly labeled ([U-¹³C₅]) deoxyribose is often used in metabolic flux analysis to trace the entire carbon skeleton, while position-specific labeled isotopologues are invaluable for detailed structural and mechanistic studies using NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for studying the structure and dynamics of DNA. The incorporation of ¹³C isotopes provides a sensitive probe for these studies. The chemical shifts of the ¹³C-labeled carbon atoms in the deoxyribose ring are sensitive to the local conformation.
Below is a table summarizing typical ¹³C NMR chemical shifts for the deoxyribose carbons in a DNA oligonucleotide duplex. These values can vary depending on the sequence context and solution conditions.
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C1' | 83 - 87 | Sensitive to the glycosidic torsion angle (χ). |
| C2' | 39 - 42 | Chemical shift is indicative of the sugar pucker (North vs. South). |
| C3' | 70 - 74 | Influenced by the backbone conformation. |
| C4' | 82 - 86 | Key indicator of sugar pucker and backbone geometry. |
| C5' | 61 - 65 | Reflects the conformation of the exocyclic group. |
Note: Chemical shifts are referenced to DSS or a similar internal standard. The exact chemical shift values can be influenced by factors such as pH, temperature, and ionic strength.
Another critical parameter in NMR studies is the J-coupling constant, which provides information about the dihedral angles between coupled nuclei. For ¹³C-labeled deoxyribose, the one-bond carbon-proton coupling constants (¹JCH) are particularly informative about the hybridization state.
| Coupling | Typical Value (Hz) | Information Gained |
| ¹JC1'H1' | 155 - 165 | Provides insights into the C1'-N glycosidic linkage. |
| ¹JC2'H2'/H2" | 145 - 155 | Reflects the sugar pucker conformation. |
| ¹JC3'H3' | 145 - 155 | Sensitive to the C3'-O3' bond orientation. |
| ¹JC4'H4' | 145 - 155 | Correlates with the C4'-C5' bond rotation. |
| ¹JC5'H5'/H5" | 140 - 150 | Provides information on the exocyclic torsion angle (γ). |
Mass Spectrometry (MS) Data in Metabolic Tracing
Mass spectrometry is the primary tool for tracing the metabolic fate of ¹³C-labeled substrates. By feeding cells or organisms with a ¹³C-labeled deoxyribose isotopologue, researchers can track the incorporation of the label into DNA and other metabolites. The mass shift corresponding to the number of incorporated ¹³C atoms allows for the quantification of metabolic fluxes.
| Isotopologue | Application | Expected Mass Shift (per deoxyribose unit in DNA) |
| [1'-¹³C]-Deoxyribose | Tracing the C1' position | +1 Da |
| [2'-¹³C]-Deoxyribose | Tracing the C2' position | +1 Da |
| [3'-¹³C]-Deoxyribose | Tracing the C3' position | +1 Da |
| [4'-¹³C]-Deoxyribose | Tracing the C4' position | +1 Da |
| [5'-¹³C]-Deoxyribose | Tracing the C5' position | +1 Da |
| [U-¹³C₅]-Deoxyribose | Tracing the entire deoxyribose carbon skeleton | +5 Da |
Experimental Protocols
To facilitate the use of ¹³C-labeled deoxyribose isotopologues, this section provides detailed methodologies for key experiments.
Protocol 1: Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides
This protocol outlines the standard phosphoramidite chemistry for incorporating ¹³C-labeled deoxyribonucleosides into a DNA oligonucleotide.[1][2]
Materials:
-
¹³C-labeled phosphoramidite of the desired deoxyribonucleoside (e.g., [U-¹³C₅]-dA-CE Phosphoramidite)
-
Unlabeled DNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Synthesis Setup: Load the DNA synthesizer with the required phosphoramidites, solid support, and reagents.
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using the deblocking solution.
-
Coupling: Activate the desired phosphoramidite (labeled or unlabeled) with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizer solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide addition until the desired sequence is synthesized.
-
Final Detritylation (Optional): The final DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.
-
Purification: Purify the crude oligonucleotide using methods such as HPLC or PAGE.
Protocol 2: NMR Sample Preparation for ¹³C-Labeled Nucleic Acids
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]
Materials:
-
Purified ¹³C-labeled oligonucleotide
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
D₂O (99.9%)
-
Internal standard (e.g., DSS or TSP)
-
High-quality NMR tubes
Procedure:
-
Dissolution: Dissolve the lyophilized oligonucleotide in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM).
-
Annealing: If a duplex is being studied, heat the sample to 95°C for 5 minutes and then cool it slowly to room temperature to promote proper annealing.
-
Solvent Exchange: Lyophilize the sample and redissolve it in D₂O to minimize the H₂O signal. For experiments requiring observation of exchangeable protons, resuspend in 90% H₂O/10% D₂O.
-
Internal Standard: Add a small amount of the internal standard for chemical shift referencing.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube, ensuring there are no air bubbles.
-
Final Concentration Adjustment: If necessary, adjust the final volume and concentration.
Protocol 3: Metabolic Labeling and Analysis by LC-MS
This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled deoxyribose in cultured cells.[6][7]
Materials:
-
Cell culture medium deficient in the nutrient to be traced (e.g., glucose-free DMEM)
-
¹³C-labeled deoxyribose isotopologue (e.g., [U-¹³C₅]-deoxyribose)
-
Cultured cells of interest
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Isotope Labeling: Replace the standard medium with the labeling medium containing the ¹³C-labeled deoxyribose at a defined concentration.
-
Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate. The incubation time will depend on the metabolic pathway of interest and the cell doubling time.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites by washing the cells with ice-cold saline and then adding the pre-chilled extraction solvent.
-
Sample Preparation: Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or by lyophilization.
-
LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent and inject it into the LC-MS system. Use a chromatographic method that provides good separation of the metabolites of interest.
-
Data Analysis: Analyze the mass spectrometry data to identify and quantify the mass isotopologues of deoxyribose-containing metabolites (e.g., deoxynucleotides) and other downstream products. The mass shift will indicate the number of ¹³C atoms incorporated.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a typical experimental workflow.
Caption: The Pentose Phosphate Pathway, a source of deoxyribose for nucleotide synthesis.
Caption: Experimental workflow for NMR analysis of a ¹³C-labeled oligonucleotide.
By carefully selecting the appropriate ¹³C-labeled deoxyribose isotopologue and employing the robust experimental protocols outlined in this guide, researchers can gain profound insights into the intricate roles of DNA in biological systems. The comparative data and detailed methodologies provided herein are intended to serve as a valuable resource for the scientific community, fostering further advancements in metabolic research, structural biology, and drug development.
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
